molecular formula C11H9NO3 B1268655 Methyl 5-phenylisoxazole-3-carboxylate CAS No. 51677-09-9

Methyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B1268655
CAS No.: 51677-09-9
M. Wt: 203.19 g/mol
InChI Key: XMPLCJOQBDGMKT-UHFFFAOYSA-N
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Description

Methyl 5-phenylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLCJOQBDGMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358625
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51677-09-9
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Methyl 5-phenylisoxazole-3-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a phenyl group attached to an isoxazole ring.[1] This structure makes it a valuable building block in organic synthesis, particularly for creating more complex bioactive molecules.[1] It is typically a white to yellow crystalline solid.[1][2]

The quantitative chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][3][4]
Molecular Weight 203.19 g/mol [3][4]
Melting Point 78-86 °C[1]
Boiling Point 370.2 ± 30.0 °C[2] (Predicted)
Density 1.204 ± 0.06 g/cm³[2] (Predicted)
Appearance White crystals[1]
pKa -6.43 ± 0.28[2] (Predicted)
InChI Key XMPLCJOQBDGMKT-UHFFFAOYSA-N[3]
SMILES COC(=O)c1cc(on1)-c2ccccc2[3][4]
CAS Number 51677-09-9[1][2]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum was recorded on a 300.135 MHz spectrometer using DMSO-d6 as the solvent.[5]

  • Mass Spectrometry: Mass spectral data is available and can be used to confirm the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 5-phenylisoxazole-3-carboxylic acid.[2] An alternative synthesis involves the alcoholysis of 3-phenylisoxazole-5-carbonyl chloride.[3]

Detailed Protocol via Alcoholysis: [3]

  • Acid Chloride Formation: 5-phenylisoxazole-3-carboxylic acid (10 mmol, 1.95 g) is dissolved in 100 ml of dichloromethane. The solution is cooled in an ice bath. Thionyl chloride (12 mmol, 1.43 g) is added dropwise while stirring, and the mixture is stirred for 20 minutes. The solvent is then removed under reduced pressure. The resulting crude 5-phenylisoxazole-3-carbonyl chloride is used in the next step without further purification.

  • Esterification: Methanol (20 mmol, 0.64 g) is added to the crude acid chloride. The mixture is stirred for 6 hours at room temperature.

  • Purification: The resulting residue is purified to yield this compound as a white solid (1.54 g; 76% yield). Recrystallization from dichloromethane can provide colorless plate-like crystals suitable for X-ray diffraction analysis.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.

G A 5-Phenylisoxazole-3-carboxylic acid B Thionyl Chloride (SOCl₂) Dichloromethane (DCM) 0°C, 20 min C 5-Phenylisoxazole-3-carbonyl chloride (Crude Intermediate) B->C Acid Chloride Formation D Methanol (MeOH) Room Temp, 6h E This compound D->E Esterification F Purification F->E

Synthesis of this compound.
Role in Xanthine Oxidase Inhibition

Derivatives of the 5-phenylisoxazole-3-carboxylic acid scaffold have been identified as potent inhibitors of xanthine oxidase.[4] This enzyme plays a key role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[8] By inhibiting xanthine oxidase, these compounds can reduce uric acid levels.

The diagram below illustrates the logical relationship of this therapeutic approach.

cluster_pathway Purine Metabolism Pathway cluster_condition Pathological Condition cluster_intervention Therapeutic Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Gout Gout Hyperuricemia->Gout Inhibitor 5-Phenylisoxazole-3-Carboxylate Derivatives Inhibitor->Xanthine Inhibits

Inhibition of Xanthine Oxidase by 5-Phenylisoxazole-3-Carboxylate Derivatives.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various compounds with potential therapeutic and agricultural applications.

  • Pharmaceutical Development: It is a key building block for novel drug candidates, particularly those with anti-inflammatory, analgesic, and neuroprotective properties.[1] Its derivatives are actively researched as non-purine inhibitors of xanthine oxidase for the treatment of gout.[4]

  • Agrochemical Chemistry: This compound is also utilized as an intermediate in the creation of new agrochemicals, such as herbicides and pesticides.[1]

References

Elucidating the Structure of Methyl 5-Phenylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of methyl 5-phenylisoxazole-3-carboxylate. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines the key spectroscopic and synthetic methodologies employed to confirm the structure of this heterocyclic compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . The molecule consists of a central isoxazole ring substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 3-position. A reported melting point for this compound is 81°C.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, and the methyl ester protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~7.80 - 7.90Multiplet
~7.45 - 7.60Multiplet
~7.00Singlet
~3.95Singlet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Functional Group
~3100 - 3000C-H stretch (aromatic)
~1730C=O stretch (ester)
~1610, 1580, 1490C=C stretch (aromatic)
~1450C=N stretch (isoxazole)
~1250C-O stretch (ester)
~900 - 690C-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 203.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Fragment
203[M]⁺ (Molecular Ion)
172[M - OCH₃]⁺
144[M - COOCH₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the [3+2] cycloaddition reaction and the esterification of the corresponding carboxylic acid.

Synthesis via [3+2] Cycloaddition

This method involves the reaction of a nitrile oxide with an alkyne.

experimental_workflow_cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzaldoxime Benzaldoxime Nitrile_oxide In situ generation of Benzonitrile oxide Benzaldoxime->Nitrile_oxide Oxidizing agent (e.g., NCS, Chloramine-T) Methyl_propiolate Methyl propiolate Cycloaddition [3+2] Cycloaddition Methyl_propiolate->Cycloaddition Nitrile_oxide->Cycloaddition Workup Aqueous work-up Cycloaddition->Workup Purification Column chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for the [3+2] cycloaddition route.

Protocol:

  • In situ generation of benzonitrile oxide: To a solution of benzaldoxime in an appropriate solvent (e.g., dichloromethane or chloroform), a suitable oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T is added portion-wise at room temperature. The reaction is stirred until the complete conversion of the aldoxime.

  • Cycloaddition: Methyl propiolate is added to the reaction mixture containing the in situ generated benzonitrile oxide. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis via Esterification of 5-Phenylisoxazole-3-carboxylic acid

This method involves the conversion of the corresponding carboxylic acid to its methyl ester.

experimental_workflow_esterification cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_acid 5-Phenylisoxazole-3-carboxylic acid Esterification Esterification Carboxylic_acid->Esterification Methanol, Acid catalyst (e.g., H₂SO₄, SOCl₂) Workup Aqueous work-up Esterification->Workup Purification Recrystallization or Column chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for the esterification route.

Protocol:

  • Reaction Setup: 5-Phenylisoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by the addition of methanol.

  • Esterification: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

logical_workflow Start Unknown Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Determine C-H Framework MS->NMR IR->NMR Structure_Hypothesis Propose Structure NMR->Structure_Hypothesis Comparison Compare with Literature/Predicted Data Structure_Hypothesis->Comparison Comparison->NMR No Match Final_Structure Confirmed Structure: This compound Comparison->Final_Structure Match

Logical workflow for spectroscopic structure elucidation.

This guide provides a foundational understanding of the structural elucidation of this compound, integrating predictive spectroscopic data with established synthetic protocols. This information is critical for researchers engaged in the synthesis and biological evaluation of novel isoxazole-based compounds.

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific compound is not readily found in the literature, the following tables summarize the expected and reported data based on available information and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Multiplet2HAromatic protons (ortho to isoxazole ring)
~7.5-7.6Multiplet3HAromatic protons (meta and para)
~7.0Singlet1HH-4 (isoxazole ring)
~3.9Singlet3H-OCH₃ (methyl ester)

Note: Predicted values based on spectral data of analogous compounds. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~168-172C-5 (isoxazole ring, attached to phenyl)
~160-163C=O (ester carbonyl)
~158-160C-3 (isoxazole ring, attached to carboxylate)
~130-132Aromatic C-H (para)
~129-130Aromatic C-H (ortho/meta)
~126-128Aromatic C (ipso, attached to isoxazole)
~100-105C-4 (isoxazole ring)
~52-54-OCH₃ (methyl ester)

Note: Predicted values based on the analysis of similar isoxazole structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H stretch
~2950-3000MediumAliphatic C-H stretch (-OCH₃)
~1720-1740StrongC=O stretch (ester)
~1600-1620Medium-StrongC=N stretch (isoxazole ring)
~1450-1580Medium-StrongAromatic C=C skeletal vibrations
~1300-1400Medium-StrongC-O stretch (ester)
~1000-1250StrongC-O-C stretch (ester and isoxazole ring)
~750-770 & ~690-710StrongAromatic C-H out-of-plane bend (monosubstituted)

Note: Expected absorption bands based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
203[M]⁺, Molecular ion
172[M - OCH₃]⁺
144[M - COOCH₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: Predicted fragmentation pattern. The relative intensities of the peaks can vary depending on the ionization method.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 5-phenylisoxazole-3-carboxylic acid.

  • Preparation of 5-phenylisoxazole-3-carboxylic acid: This precursor can be synthesized through a [3+2] cycloaddition reaction between an appropriate benzaldoxime and an acetylenic compound, followed by oxidation.

  • Esterification: 5-phenylisoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The reaction mixture is then refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 5-phenylisoxazole-3-carboxylate Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution, a drop of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

  • Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, a dilute solution in a volatile solvent is injected. For LC-MS, a solution in a mobile phase-compatible solvent is used.

  • Ionization: Electron ionization (EI) is a common technique for GC-MS, providing detailed fragmentation patterns. Electrospray ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often keeps the molecular ion intact.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, although partially predictive due to the limited availability of published spectra, serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, which is essential for unambiguous structural confirmation and for advancing research in drug discovery and materials science.

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of Methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details established synthetic protocols, thorough characterization data, and experimental workflows to support research and development efforts.

Core Compound Properties

This compound is a white to yellow crystalline solid.[1] It is an organic compound with the chemical formula C11H9NO3.[1][2]

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [3][4]
Melting Point 81°C[1]
Appearance White to yellow crystalline solid[1]
Solubility Soluble in ethanol and xylene[1]
InChI 1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3[3]
InChI Key XMPLCJOQBDGMKT-UHFFFAOYSA-N[3][5]
SMILES COC(=O)c1cc(on1)-c2ccccc2[3]

Synthesis of this compound

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available. The preparation of this compound can be approached through two primary, well-established routes: 1,3-dipolar cycloaddition and the condensation of a β-ketoester with hydroxylamine, followed by esterification.

Synthetic Workflow Overview

synthesis_workflow cluster_route1 Route 1: 1,3-Dipolar Cycloaddition cluster_route2 Route 2: Condensation & Esterification A1 Phenylacetylene D1 1,3-Dipolar Cycloaddition A1->D1 B1 Methyl Chlorooximeacetate (or similar nitrile oxide precursor) C1 In situ generation of Methyl Carbonitrile Oxide B1->C1 Base (e.g., Et3N) C1->D1 E1 This compound D1->E1 A2 Methyl Benzoylpyruvate (β-ketoester) C2 Condensation/ Cyclization A2->C2 B2 Hydroxylamine (NH2OH) B2->C2 D2 5-Phenylisoxazole-3-carboxylic acid C2->D2 Acidic Workup E2 Esterification D2->E2 Methanol (MeOH), Acid Catalyst (e.g., H2SO4) F2 This compound E2->F2

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This method is a classic and highly effective way to construct the isoxazole ring.[6][7] It involves the reaction of a nitrile oxide, generated in situ, with an alkyne.

  • In situ Generation of Nitrile Oxide: A solution of methyl chlorooximeacetate (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a flask equipped with a magnetic stirrer and cooled to 0°C.

  • A base, typically triethylamine (TEA, 1.1 eq), is added dropwise to the solution. The reaction mixture is stirred for 30 minutes at 0°C to facilitate the formation of the methyl carbonitrile oxide intermediate.

  • Cycloaddition Reaction: Phenylacetylene (1.0 eq) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure this compound.

Protocol 2: Synthesis from β-Ketoester and Hydroxylamine followed by Esterification

This approach involves the initial formation of the isoxazole carboxylic acid, which is subsequently esterified.[8][9][10]

  • Synthesis of 5-Phenylisoxazole-3-carboxylic Acid:

    • To a solution of methyl benzoylpyruvate (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) is added.

    • The mixture is heated to reflux for 2-4 hours and monitored by TLC.

    • After cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of 5-phenylisoxazole-3-carboxylic acid.[11]

    • The solid is collected by filtration, washed with cold water, and dried.

  • Esterification:

    • The synthesized 5-phenylisoxazole-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol (MeOH).[1]

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is added carefully.

    • The mixture is heated to reflux for 4-6 hours.

    • After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried, filtered, and concentrated to give the crude ester, which can be further purified by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow involves a combination of spectroscopic and physical analyses.

Characterization Workflow

characterization_workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Compound Purity Purity Assessment (TLC, HPLC) Start->Purity Physical Physical Characterization (Melting Point) Purity->Physical Structure Structural Elucidation Physical->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS, GC-MS) Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure & Purity

Caption: Standard workflow for the characterization of the title compound.

Spectroscopic and Physical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule in solution. The expected signals for this compound are detailed below.

Data TypeDescriptionReference
¹H NMR A proton NMR spectrum was recorded in DMSO-d6. Key signals include a singlet for the methyl ester protons and multiplets for the phenyl ring protons and a singlet for the isoxazole proton.[5]
¹³C NMR Although a specific spectrum for the title compound is not cited, related structures show characteristic peaks for the isoxazole ring carbons, the phenyl carbons, the ester carbonyl, and the methyl carbon.[12][12]

Note: Chemical shifts are highly dependent on the solvent used. The data from SpectraBase was acquired in DMSO-d6.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

Data TypeDescriptionReference
Monoisotopic Mass 203.05824 Da[2]
Predicted Adducts Common adducts observed in ESI-MS include [M+H]⁺ (m/z 204.06552), [M+Na]⁺ (m/z 226.04746), and [M-H]⁻ (m/z 202.05096).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Peak AssignmentExpected Wavenumber Range (cm⁻¹)
C=O Stretch (Ester)1730 - 1750
C=N Stretch (Isoxazole)1600 - 1650
C=C Stretch (Aromatic & Isoxazole)1450 - 1600
C-O Stretch (Ester)1100 - 1300
C-H Bending (Aromatic)690-710 and 730-770 (monosubstituted)

Note: These are typical ranges. The asymmetric and symmetric stretches of the carboxylate group are found between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.[13]

Crystallographic Data

While crystal structure data for the title compound is not directly available in the search results, data for its regioisomer, Methyl 3-phenylisoxazole-5-carboxylate , provides valuable comparative information. In this isomer, the dihedral angle between the phenyl and isoxazole rings is 19.79 (12)°.[4] This provides an indication of the likely conformation of the 5-phenyl isomer.

This guide serves as a foundational resource for the synthesis and detailed analysis of this compound. The provided protocols and data are intended to facilitate its preparation and characterization in a research setting, enabling further exploration of its potential applications.

References

Biological activity of isoxazole core structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Isoxazole Core Structures

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast number of derivatives with a broad spectrum of biological activities. This technical guide provides a detailed exploration of the significant therapeutic applications of isoxazole-containing compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, presents detailed experimental protocols for key biological assays, and visualizes complex signaling pathways and experimental workflows to facilitate understanding and further research in this dynamic field.

Introduction to the Isoxazole Core

Isoxazole is an aromatic heterocyclic compound that has become a cornerstone in the design of novel therapeutic agents.[1][2] The arrangement of the nitrogen and oxygen atoms within the ring influences its electronic distribution, allowing it to act as a versatile pharmacophore capable of engaging in various biological interactions. The stability of the isoxazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects and improved pharmacokinetic profiles.[1] Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, highlighting its clinical significance.[1]

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key proteins crucial for tumor growth and survival.[4][5]

Mechanism of Action: HSP90 Inhibition

A significant number of anticancer isoxazoles function by inhibiting Heat Shock Protein 90 (HSP90).[4][6] HSP90 is a molecular chaperone responsible for the proper folding, stability, and activation of numerous "client" proteins, many of which are oncoproteins critical for cancer cell proliferation and survival, such as HER2, and AKT.[6][7] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, isoxazole inhibitors block its chaperone function.[8] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately triggering cell cycle arrest and apoptosis.[7] A common biomarker for HSP90 inhibition is the upregulation of HSP70.[7]

HSP90_Inhibition Signaling Pathway: HSP90 Inhibition by Isoxazole Derivatives cluster_cell Cancer Cell Isoxazole Isoxazole Inhibitor HSP90 HSP90 Isoxazole->HSP90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (e.g., HER2, AKT, RAF) HSP90->ClientProteins Chaperones & Stabilizes Ub_Proteasome Ubiquitin-Proteasome System HSP90->Ub_Proteasome Inhibition leads to client ubiquitination HSP70 HSP70 (Upregulated) HSP90->HSP70 Inhibition Induces Heat Shock Response ClientProteins->Ub_Proteasome Apoptosis Apoptosis & Cell Cycle Arrest ClientProteins->Apoptosis Promotes Survival & Proliferation Degradation Degradation Ub_Proteasome->Degradation Degradation->Apoptosis Induces

Diagram 1: HSP90 Inhibition Pathway
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (µM)Reference
Curcumin Isoxazole Derivative (40)MCF-7 (Breast Cancer)3.97[9][10]
Curcumin (Parent Compound)MCF-7 (Breast Cancer)21.89[9][10]
Diosgenin Isoxazole Derivative (24)MCF-7 (Breast Cancer)9.15[9][10]
Diosgenin Isoxazole Derivative (24)A549 (Lung Cancer)14.92[9][10]
Dihydropyrazole (45)A549 (Lung Cancer)2 (µg/mL)[11]
Dihydropyrazole (39)A549 (Lung Cancer)4 (µg/mL)[11]
NVP-AUY922 (HSP90 Inhibitor)Various Solid TumorsLow Nanomolar Range[4]
Isoxazole Compound 5HeLa (Cervical Cancer)14[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

MTT_Assay_Workflow Experimental Workflow: MTT Assay start Start plate_cells 1. Plate Cells Seed cells (e.g., 1x10^4 to 1x10^5 cells/well) in a 96-well plate. start->plate_cells incubate1 2. Incubate Allow cells to adhere and grow (e.g., 24 hours at 37°C, 5% CO2). plate_cells->incubate1 add_compound 3. Add Test Compound Treat cells with various concentrations of the isoxazole derivative. incubate1->add_compound incubate2 4. Incubate Expose cells to the compound (e.g., 24, 48, or 72 hours). add_compound->incubate2 add_mtt 5. Add MTT Reagent Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well. incubate2->add_mtt incubate3 6. Incubate Allow formazan crystal formation (e.g., 2-4 hours at 37°C). add_mtt->incubate3 solubilize 7. Solubilize Formazan Add a solubilizing agent (e.g., 100 µL DMSO or detergent reagent) to each well. incubate3->solubilize read_absorbance 8. Measure Absorbance Read the plate on a spectrophotometer (e.g., at 570 nm). solubilize->read_absorbance analyze 9. Analyze Data Calculate cell viability relative to untreated controls and determine IC50 values. read_absorbance->analyze end End analyze->end

Diagram 2: MTT Assay Workflow

Protocol Steps:

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[3][13]

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[13]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[1][3]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.[1][3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity

Isoxazole derivatives are well-known for their potent anti-inflammatory effects.[14] The most notable examples are the selective COX-2 inhibitors, known as "coxibs," such as Valdecoxib.[15]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[10][15] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[15] Selective COX-2 inhibitors, like the isoxazole-containing Valdecoxib, specifically block the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins (like PGE2) without significantly affecting the gastroprotective functions of COX-1.[14][16] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

COX2_Inhibition Signaling Pathway: COX-2 Inhibition by Isoxazole Derivatives cluster_inflammatory_site Inflammatory Site Arachidonic_Acid Arachidonic Acid (from cell membranes) COX2 COX-2 Enzyme (Induced by inflammation) Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Inhibitor (e.g., Valdecoxib) Isoxazole->COX2 Selectively Binds & Inhibits

Diagram 3: COX-2 Inhibition Pathway
Quantitative Data: Anti-inflammatory Activity

The following table presents data for Valdecoxib, a well-characterized isoxazole-based COX-2 inhibitor.

CompoundTarget/AssayIC50 / ED50Reference
ValdecoxibRecombinant Human COX-20.005 µM (IC50)[4]
ValdecoxibRecombinant Human COX-1150 µM (IC50)[4]
ValdecoxibHuman Whole Blood Assay (COX-2)0.24 µM (IC50)[4]
ValdecoxibRat Paw Edema Assay5.9 mg/kg (ED50)[4]
ValdecoxibRat Adjuvant Arthritis Assay0.03 mg/kg (ED50)[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.[11][17] Injection of carrageenan into the rat's paw induces a reproducible inflammatory response characterized by swelling (edema).[5]

Protocol Steps:

  • Animal Acclimatization: Male Sprague Dawley or Wistar rats (180–250 g) are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment but allowed free access to water.[9][18]

  • Grouping and Baseline Measurement: Animals are randomly divided into groups (n=5-6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole compound.[5][18] The initial volume of the right hind paw of each rat is measured using a plethysmometer.[5]

  • Compound Administration: The test compounds and standard drug are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.[5][17] The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][11]

  • Measurement of Paw Volume: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.[5]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage inhibition of edema for each treated group is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] × 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.[18]

Antimicrobial Activity

The isoxazole scaffold is present in numerous compounds with significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[17][19]

Mechanism of Action

The mechanisms of antimicrobial action for isoxazole derivatives are varied. Some, like sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The inhibition of this pathway disrupts the production of nucleotides, leading to a bacteriostatic effect.[2] Other isoxazole derivatives may function by disrupting the bacterial cell wall or membrane, or by inhibiting other crucial metabolic pathways.[2][20]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole-based Chalcone (28)S. aureus1[11]
Isoxazole-based Chalcone (28)E. coli1[11]
Dihydropyrazole (46)C. albicans (Fungus)2[11]
Oxazoloisoxazole (4g)C. albicans6[18]
Oxazoloisoxazole (4e)B. subtilis10[18]
Oxazoloisoxazole (4h)E. coli30[18]
Isoxazole derivatives (18)B. subtilis31.25[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21]

MIC_Workflow Experimental Workflow: Broth Microdilution MIC Assay start Start prep_compound 1. Prepare Compound Stock Dissolve isoxazole derivative to create a high-concentration stock solution. start->prep_compound prep_plate 2. Serial Dilution Perform 2-fold serial dilutions of the compound in broth (e.g., MHB) across a 96-well plate. prep_compound->prep_plate prep_inoculum 3. Prepare Inoculum Grow bacteria to a specific density (e.g., 0.5 McFarland standard) and dilute to final concentration (approx. 5x10^5 CFU/mL). prep_plate->prep_inoculum Parallel Steps inoculate 4. Inoculate Plate Add the standardized bacterial suspension to all wells (except sterility control). prep_plate->inoculate prep_inoculum->inoculate incubate 5. Incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_mic 6. Read MIC Determine the MIC as the lowest concentration well with no visible bacterial growth (turbidity). incubate->read_mic end End read_mic->end

Diagram 4: Broth Microdilution Workflow

Protocol Steps:

  • Preparation of Antimicrobial Solution: Prepare a stock solution of the isoxazole test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB).[21][22] This typically results in 100 µL volumes per well.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22][23]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[22]

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension (typically 5-10 µL, depending on the system, to reach the final volume and cell concentration). Leave a well with uninoculated broth as a sterility control and a well with inoculated broth without any drug as a positive growth control.[21]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[21]

  • MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[21][23]

Conclusion

The isoxazole core is a remarkably versatile and pharmacologically significant scaffold. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The ability to inhibit critical cellular targets such as HSP90 and COX-2 underscores the therapeutic potential of this heterocyclic system. The standardized protocols provided herein offer a framework for the consistent evaluation of novel isoxazole compounds, while the visualized pathways aim to clarify their mechanisms of action. Continued exploration and derivatization of the isoxazole core will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate (CAS: 51677-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with a core isoxazole structure, recognized for its role as a versatile building block in the synthesis of pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its role as a potential xanthine oxidase inhibitor. Detailed experimental protocols and visual representations of key processes are included to support researchers in their drug discovery and development endeavors.

Chemical Properties and Identification

This compound is a white crystalline solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 51677-09-9
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Melting Point 78-86 °C[2]
Appearance White crystals[2]
SMILES COC(=O)c1cc(on1)-c2ccccc2
InChI 1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3

Synthesis

The synthesis of this compound is typically achieved through the esterification of 5-phenylisoxazole-3-carboxylic acid. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for a similar isoxazole derivative.

Materials:

  • 5-phenylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-phenylisoxazole-3-carboxylic acid in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir in the ice bath for 20-30 minutes.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-phenylisoxazole-3-carbonyl chloride is used in the next step without further purification.

  • To the crude acid chloride, add methanol and stir the mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification 5-phenylisoxazole-3-carboxylic acid 5-phenylisoxazole-3-carboxylic acid Reaction_1 Stir in DCM (Ice Bath) 5-phenylisoxazole-3-carboxylic acid->Reaction_1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction_1 5-phenylisoxazole-3-carbonyl chloride 5-phenylisoxazole-3-carbonyl chloride Reaction_1->5-phenylisoxazole-3-carbonyl chloride Reaction_2 Stir at RT 5-phenylisoxazole-3-carbonyl chloride->Reaction_2 Methanol Methanol Methanol->Reaction_2 Crude Product Crude Product Reaction_2->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

While a publicly available spectrum indicates the presence of proton signals, detailed peak assignments are inferred from related structures and general principles of NMR spectroscopy.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9m2HAromatic protons (ortho to phenyl-isoxazole bond)
~7.5-7.6m3HAromatic protons (meta and para)
~7.0s1HIsoxazole C4-H
~3.9s3HMethyl ester (-OCH₃)
¹³C NMR Spectroscopy

Predicted chemical shifts for the carbon atoms are provided below based on the analysis of similar isoxazole structures.

Chemical Shift (δ) ppmAssignment
~162Ester Carbonyl (C=O)
~160Isoxazole C5
~158Isoxazole C3
~131Phenyl C-para
~129Phenyl C-meta
~127Phenyl C-ipso
~126Phenyl C-ortho
~110Isoxazole C4
~53Methyl ester (-OCH₃)
Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (methyl)
~1730C=O stretch (ester)
~1600, 1450C=C stretch (aromatic and isoxazole rings)
~1250C-O stretch (ester)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxyl group (-COOCH₃, m/z = 59).

Biological Activity and Potential Applications

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated for their biological activities, with a notable focus on their potential as enzyme inhibitors.

Xanthine Oxidase Inhibition
Drug Development and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules.[1] Its potential applications extend to the development of agents with neuroprotective, anti-inflammatory, and analgesic properties.[1]

Proposed Mechanism of Action: Xanthine Oxidase Inhibition

The proposed interaction of isoxazole-based inhibitors with xanthine oxidase involves the binding of the heterocyclic ring system to the molybdenum-pterin active site of the enzyme. This interaction can be influenced by the nature and position of substituents on the phenyl and isoxazole rings.

Xanthine_Oxidase_Inhibition Purine Metabolism Purine Metabolism Hypoxanthine Hypoxanthine Purine Metabolism->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric Acid Uric Acid Xanthine->Uric Acid XO Xanthine Oxidase (XO) Xanthine Oxidase (XO) This compound This compound This compound->Inhibition Inhibition->Xanthine Oxidase (XO)

References

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This whitepaper provides a detailed overview of Methyl 5-phenylisoxazole-3-carboxylate, a versatile heterocyclic compound. It covers its chemical properties, synthesis, and significant applications in pharmaceutical and agrochemical research, with a focus on its role as a synthetic building block and its biological activities.

Compound Identification and Chemical Properties

This compound is formally recognized by the IUPAC name Methyl 5-phenyl-1,2-oxazole-3-carboxylate . It is a solid, crystalline compound at room temperature.[1][2] This molecule features a central isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 3-position. This structure makes it a valuable intermediate in organic synthesis.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name Methyl 5-phenyl-1,2-oxazole-3-carboxylateChemBK
Synonyms 5-Phenyl-isoxazole-3-carboxylic acid methyl esterChem-Impex, ChemBK
CAS Number 51677-09-9Chem-Impex, ChemBK
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [2]
Appearance White to yellow crystalline solid[1][3]
Melting Point 78-86 °C[3]
SMILES String COC(=O)c1cc(on1)-c2ccccc2[2][4]
InChI Key XMPLCJOQBDGMKT-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-phenylisoxazole-3-carboxylic acid.[1] This reaction is a standard procedure in organic chemistry. A generalized protocol based on common esterification methods is provided below.

Experimental Protocol: Esterification of 5-phenylisoxazole-3-carboxylic acid
  • Acid Chloride Formation (Intermediate Step):

    • Dissolve 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5][6]

    • Cool the solution in an ice bath.

    • Add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise to the stirred solution.[5] Alternatively, other chlorinating agents like bis(trichloromethyl) carbonate can be used in the presence of a catalyst.[6]

    • Allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC). The formation of the intermediate acyl chloride is the primary objective.[6]

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification:

    • To the crude 5-phenylisoxazole-3-carbonyl chloride, add methanol (CH₃OH) in excess, which acts as both the reagent and the solvent.[5]

    • Stir the mixture at room temperature for 6-12 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Alternatively, the carboxylic acid can be directly esterified by refluxing with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1]

  • Work-up and Purification:

    • Once the reaction is complete, remove the excess methanol under reduced pressure.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane or an ethanol/water mixture) to yield the final product as a white solid.[5]

Synthesis Workflow Diagram

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Substrate Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Substrate UricAcid Uric Acid (Leads to Gout) XO1->Xanthine Catalyzes XO2->UricAcid Catalyzes Inhibitor Methyl 5-phenylisoxazole- 3-carboxylate Derivatives Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

References

Technical Guide: Solubility of Methyl 5-Phenylisoxazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data, this document presents a framework for determining and understanding its solubility profile. It includes detailed, generalized experimental protocols for solubility determination and illustrative data presented in a structured format. Furthermore, this guide offers visual representations of the experimental workflow to aid in laboratory application.

Introduction

This compound is a molecule featuring a phenyl group attached to an isoxazole ring, making it a valuable building block in organic synthesis, particularly for the development of bioactive molecules with potential therapeutic applications. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide addresses the solubility of this compound in common organic solvents, providing methodologies for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance White to yellow crystalline solid
Melting Point 78-86 °C
General Solubility Soluble in ethanol and xylene

Solubility Data

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, to illustrate the expected solubility profile and to provide a template for reporting experimental findings, a representative set of hypothetical solubility data in various organic solvents at ambient temperature (25 °C) is presented in Table 2.

Disclaimer: The following data is illustrative and intended for representational purposes only. Actual experimental values may vary.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility ( g/100 mL)
Methanol 6.65.2
Ethanol 5.23.8
Isopropanol 4.32.1
Acetone 5.415.5
Ethyl Acetate 4.310.2
Dichloromethane 3.425.8
Toluene 2.38.7
Hexane 0.0<0.1

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common techniques used to determine the solubility of a crystalline solid like this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed scintillation vial.

  • Record the initial mass of the vial and the compound.

  • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

  • Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

  • Record the mass of the vial containing the saturated solution.

  • Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dissolved solid is obtained.

  • Record the final mass of the vial with the dried solute.

  • Calculate the solubility in g/100 mL or other desired units.

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of a Standard Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving an accurately weighed amount of this compound in a known volume of the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of the Saturated Solution:

    • Follow steps 1-8 of the Gravimetric Method (Section 4.1).

  • Analysis:

    • Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow start_end start_end process process decision decision input_output input_output start Start add_excess_solute Add Excess Solute to Vial start->add_excess_solute add_solvent Add Known Volume of Solvent add_excess_solute->add_solvent equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant method_choice Choose Method filter_supernatant->method_choice gravimetric_path Gravimetric method_choice->gravimetric_path Gravimetric spectro_path Spectrophotometric method_choice->spectro_path Spectrophotometric weigh_solution Weigh Filtered Solution gravimetric_path->weigh_solution dilute_solution Dilute Filtered Solution spectro_path->dilute_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_residue Weigh Dried Residue evaporate_solvent->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end End calculate_grav->end measure_absorbance Measure Absorbance dilute_solution->measure_absorbance use_calibration Determine Concentration from Calibration Curve measure_absorbance->use_calibration calculate_spectro Calculate Solubility use_calibration->calculate_spectro calculate_spectro->end

Caption: General workflow for determining the solubility of a solid in an organic solvent.

calibration_curve_workflow start_end start_end process process input_output input_output start Start prepare_stock Prepare Stock Solution of Known Concentration start->prepare_stock serial_dilution Perform Serial Dilutions to Create Standards prepare_stock->serial_dilution measure_standards Measure Absorbance of Each Standard serial_dilution->measure_standards plot_data Plot Absorbance vs. Concentration measure_standards->plot_data linear_regression Perform Linear Regression plot_data->linear_regression end Calibration Curve Generated linear_regression->end

Caption: Workflow for generating a standard calibration curve for spectrophotometric analysis.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its application in research and development. This guide has provided a framework for understanding and determining this property. While quantitative data remains sparse in the public domain, the experimental protocols and illustrative data presented herein offer a robust starting point for researchers. The provided workflows aim to streamline the experimental process, ensuring accurate and reproducible results. Further research to populate the solubility profile of this compound across a wider range of solvents and temperatures is highly encouraged.

Thermal Stability of Methyl 5-phenylisoxazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential pharmaceutical candidate, a thorough understanding of its physicochemical properties, including thermal stability, is paramount for formulation development, manufacturing, and ensuring shelf-life. This technical guide provides an overview of the available information regarding the thermal stability of this compound and related isoxazole derivatives.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Melting Point 81-86 °CN/A
Boiling Point 370.2 °C (Predicted)N/A
Appearance White to off-white crystalline solidN/A

Thermal Stability Analysis

A comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the thermal stability of this compound using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). While a conference abstract has mentioned the study of "Vinylnitrene formation from this compound in solution and in crystal lattices," suggesting investigation into its thermolysis, specific quantitative data such as decomposition onset temperature or detailed thermal degradation pathways are not publicly available.

General Thermal Behavior of Isoxazole Derivatives

In the absence of specific data for this compound, we can infer potential thermal behavior from studies on related isoxazole compounds. Generally, the isoxazole ring is known to undergo thermal decomposition, often initiated by the cleavage of the weak N-O bond. The stability of the ring and the decomposition pathway can be significantly influenced by the nature and position of substituents on the ring.

For instance, studies on other aryl-substituted isoxazoles have shown that thermal decomposition can lead to a variety of products through complex rearrangement mechanisms. The presence of ester and phenyl groups, as in the case of this compound, will likely influence the degradation profile.

Hypothetical Experimental Workflow for Thermal Stability Assessment

For researchers intending to investigate the thermal stability of this compound, a standard experimental workflow is proposed. This workflow is depicted in the following diagram generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation of Degradants Prep Sample Procurement & Purity Analysis (e.g., HPLC, NMR) DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point & Enthalpy - Identify Phase Transitions Prep->DSC TGA Thermogravimetric Analysis (TGA) - Determine Decomposition Temperature - Analyze Mass Loss Prep->TGA Analysis Data Processing & Kinetic Analysis - Determine Onset of Decomposition - Propose Degradation Mechanism DSC->Analysis TGA->Analysis LCMS LC-MS/MS or GC-MS Analysis - Identify Decomposition Products TGA->LCMS Analysis->LCMS G A This compound C N-O Bond Cleavage A->C Initiation B Thermal Energy Input B->A D Formation of Reactive Intermediates (e.g., Vinyl Nitrene) C->D E Rearrangement & Fragmentation D->E Propagation F Decomposition Products E->F

The Discovery and History of 5-Phenylisoxazole-3-Carboxylic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole-3-carboxylic acid ester scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as inhibitors of xanthine oxidase, but also showing potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this important class of compounds. It details key experimental protocols, presents quantitative structure-activity relationship data, and visualizes relevant synthetic and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Isoxazole Core

The story of 5-phenylisoxazole-3-carboxylic acid esters begins with the discovery of its parent heterocycle, isoxazole. The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. The pioneering work on isoxazole chemistry was conducted by Claisen in 1903, who first synthesized the isoxazole ring system. The name "isoxazole" was initially proposed by Hantzsch.[1] This fundamental discovery laid the groundwork for the exploration of a vast chemical space of isoxazole derivatives and their subsequent applications in various scientific disciplines, particularly in the development of pharmaceuticals.

The unique electronic and structural features of the isoxazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive scaffold for the design of biologically active molecules.[2] Over the years, numerous synthetic methodologies have been developed to access a diverse range of substituted isoxazoles, allowing for the fine-tuning of their physicochemical and pharmacological properties.

The Emergence of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

While the precise first synthesis of a 5-phenylisoxazole-3-carboxylic acid ester is not readily apparent in early literature, the exploration of isoxazoles as pharmacophores gained momentum throughout the 20th century. A significant milestone in the specific development of this class of compounds is the work of Wang et al. in 2010, who synthesized a series of 5-phenylisoxazole-3-carboxylic acid derivatives and identified them as potent inhibitors of xanthine oxidase.[3] This research provided a clear and compelling biological target for this scaffold and spurred further investigation into its therapeutic potential.

Synthetic Strategies

The synthesis of 5-phenylisoxazole-3-carboxylic acid esters and their derivatives typically involves the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction, followed by functional group manipulations. A general and widely adopted synthetic route is outlined below.

General Synthetic Workflow

The synthesis generally commences with the reaction of an acetophenone with diethyl oxalate to form a diketoester intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the ethyl 5-phenylisoxazole-3-carboxylate core. Subsequent hydrolysis of the ester and coupling with various amines or alcohols can then be performed to generate a library of derivatives.

G cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide/Ester Formation Acetophenone Acetophenone Intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate1 NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 CoreEster Ethyl 5-phenylisoxazole-3-carboxylate Intermediate1->CoreEster Hydroxylamine Hydroxylamine HCl Hydroxylamine->CoreEster CarboxylicAcid 5-Phenylisoxazole-3-carboxylic acid CoreEster->CarboxylicAcid LiOH FinalProduct 5-Phenylisoxazole-3-carboxamide/ester Derivatives CarboxylicAcid->FinalProduct Coupling Agent AmineOrAlcohol Amine or Alcohol AmineOrAlcohol->FinalProduct

Caption: General synthetic workflow for 5-phenylisoxazole-3-carboxylic acid derivatives.

Detailed Experimental Protocols

The following protocols are adapted from the work of Wang et al. (2010) and represent a standard method for the synthesis of the core scaffold and its derivatives.[3]

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

  • To a solution of sodium ethoxide (prepared from 2.3 g of Na in 50 mL of absolute ethanol), a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 12 hours and then the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the aqueous solution is extracted with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is acidified with dilute HCl to precipitate the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, which is then filtered, washed with water, and dried.

  • A mixture of the intermediate (11.0 g, 0.05 mol) and hydroxylamine hydrochloride (3.8 g, 0.055 mol) in ethanol (100 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford pure ethyl 5-phenylisoxazole-3-carboxylate.

Protocol 2: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

  • To a solution of ethyl 5-phenylisoxazole-3-carboxylate (4.34 g, 0.02 mol) in a mixture of THF (40 mL) and water (10 mL), lithium hydroxide monohydrate (1.26 g, 0.03 mol) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3.

  • The resulting precipitate is filtered, washed with water, and dried to give 5-phenylisoxazole-3-carboxylic acid as a white solid.

Protocol 3: General Procedure for the Synthesis of 5-Phenylisoxazole-3-carboxamide Derivatives

  • To a solution of 5-phenylisoxazole-3-carboxylic acid (0.19 g, 1 mmol) in dry DMF (5 mL), 1-hydroxybenzotriazole (HOBt) (0.15 g, 1.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.21 g, 1.1 mmol) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The appropriate amine (1.1 mmol) is then added, and the reaction mixture is stirred overnight.

  • The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the desired amide derivative.

Biological Activity and Mechanism of Action

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been reported to exhibit a range of biological activities.

Xanthine Oxidase Inhibition

The most well-characterized activity of this class of compounds is the inhibition of xanthine oxidase (XO). XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

The inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase is summarized in the table below.

CompoundR GroupIC50 (µM)[3]
1 H> 100
2 4-CN-Ph-NH-0.87
3 3-CN-Ph-NH-0.54
4 2-CN-Ph-NH-1.23
5 4-NO2-Ph-NH-3.45
6 3-NO2-Ph-NH-2.18
7 2-NO2-Ph-NH-4.76
8 Ph-CH2-NH-> 50

The data indicates that the presence of a substituted phenylamino group at the 3-position is crucial for potent inhibitory activity. Specifically, a cyano-substituted phenylamino group, particularly at the meta position, results in the most potent inhibition.

G cluster_0 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase Gout Gout UricAcid->Gout Inhibitor 5-Phenylisoxazole-3-carboxylic acid derivative Xanthine Oxidase Xanthine Oxidase Inhibitor->Xanthine Oxidase

Caption: Inhibition of the xanthine oxidase pathway by 5-phenylisoxazole-3-carboxylic acid derivatives.

Other Potential Biological Activities

Review of the broader literature on isoxazole-containing compounds suggests that the 5-phenylisoxazole-3-carboxylic acid ester scaffold may have potential in other therapeutic areas. Isoxazole derivatives have been reported to possess:

  • Anticancer activity: Through mechanisms such as apoptosis induction and inhibition of cell proliferation.[1]

  • Anti-inflammatory activity: By targeting enzymes like cyclooxygenases (COX).

  • Antimicrobial activity: Against various bacterial and fungal strains.

Further research is warranted to explore these potential activities for this specific class of compounds and to elucidate their mechanisms of action.

G cluster_0 Potential Biological Activities Scaffold 5-Phenylisoxazole-3-Carboxylic Acid Ester Scaffold Anticancer Anticancer Scaffold->Anticancer AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory Antimicrobial Antimicrobial Scaffold->Antimicrobial Apoptosis Induction, Cell Cycle Arrest Apoptosis Induction, Cell Cycle Arrest Anticancer->Apoptosis Induction, Cell Cycle Arrest Enzyme Inhibition (e.g., COX) Enzyme Inhibition (e.g., COX) AntiInflammatory->Enzyme Inhibition (e.g., COX) Disruption of Cell Wall Synthesis Disruption of Cell Wall Synthesis Antimicrobial->Disruption of Cell Wall Synthesis

Caption: Potential signaling pathways and mechanisms for isoxazole derivatives.

Conclusion

The 5-phenylisoxazole-3-carboxylic acid ester core represents a versatile and valuable scaffold in medicinal chemistry. From the foundational discovery of the isoxazole ring to the targeted synthesis of potent enzyme inhibitors, the history of these compounds highlights a clear trajectory of scientific advancement. The well-established synthetic routes and the promising biological activities, particularly as xanthine oxidase inhibitors, provide a solid foundation for future research and development. The exploration of other potential therapeutic applications, guided by the broader understanding of isoxazole pharmacology, holds significant promise for the discovery of novel drug candidates. This guide serves as a comprehensive resource to aid researchers in navigating the rich history and chemistry of this important class of molecules.

References

Methodological & Application

Synthesis of Methyl 5-phenylisoxazole-3-carboxylate from 5-phenylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 5-phenylisoxazole-3-carboxylate from 5-phenylisoxazole-3-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules, making it highly relevant to researchers in medicinal chemistry and drug development. Two primary methods are presented: the classic Fischer-Speier esterification and a milder approach using trimethylsilyldiazomethane (TMS-diazomethane). This guide includes comprehensive experimental procedures, characterization data, and a comparative summary of the methodologies to assist researchers in selecting the most suitable protocol for their specific needs.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely found in pharmaceuticals and agrochemicals. The methyl ester, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents. The esterification of the parent carboxylic acid is a fundamental transformation, and the choice of method can significantly impact yield, purity, and substrate compatibility. This document outlines two robust methods for this conversion, providing detailed protocols for their successful implementation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property5-phenylisoxazole-3-carboxylic acidThis compound
Molecular Formula C₁₀H₇NO₃C₁₁H₉NO₃
Molecular Weight 189.17 g/mol 203.19 g/mol
Appearance SolidWhite crystals
Melting Point 160-164 °C78-86 °C[1]
CAS Number 14441-90-851677-09-9[1]

Reaction Diagram

Synthesis Synthesis of this compound cluster_start Starting Material cluster_product Product cluster_methods Synthetic Methods 5-phenylisoxazole-3-carboxylic_acid 5-phenylisoxazole-3-carboxylic acid Fischer_Esterification Fischer Esterification 5-phenylisoxazole-3-carboxylic_acid->Fischer_Esterification TMS_Diazomethane TMS-Diazomethane 5-phenylisoxazole-3-carboxylic_acid->TMS_Diazomethane Methyl_5-phenylisoxazole-3-carboxylate This compound Fischer_Esterification->Methyl_5-phenylisoxazole-3-carboxylate TMS_Diazomethane->Methyl_5-phenylisoxazole-3-carboxylate

Caption: Synthetic routes from the starting carboxylic acid to the methyl ester product.

Experimental Protocols

Two distinct protocols for the synthesis of this compound are provided below.

Protocol 1: Fischer-Speier Esterification

This method utilizes an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product. It is a cost-effective and scalable method.

Materials:

  • 5-phenylisoxazole-3-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Expected Yield: 85-95%

Protocol 2: Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

This method is milder and often proceeds with higher yields and fewer side products, making it suitable for sensitive substrates. TMS-diazomethane is a safer alternative to the highly toxic and explosive diazomethane.

Materials:

  • 5-phenylisoxazole-3-carboxylic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (typically 2.0 M in hexanes or diethyl ether)

  • Anhydrous methanol (MeOH)

  • Anhydrous toluene or diethyl ether

Procedure:

  • Dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Expected Yield: >95%

Comparative Data

The following table summarizes the key parameters for the two presented synthetic methods.

ParameterFischer-Speier EsterificationMethylation with TMS-diazomethane
Reagents Methanol, Sulfuric AcidTMS-diazomethane, Methanol, Toluene
Temperature Reflux (approx. 65 °C)0 °C to Room Temperature
Reaction Time 4-6 hours1-3 hours
Work-up Aqueous extraction and washingQuenching and solvent evaporation
Yield 85-95%>95%
Advantages Low cost, scalableHigh yield, mild conditions, fast
Disadvantages Harsh acidic conditions, longer reaction timeHigher cost of reagent, moisture sensitive

Characterization Data for this compound

  • Appearance: White crystalline solid.[1]

  • Melting Point: 78-86 °C.[1]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals: δ ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~6.8 (s, 1H, isoxazole-H), ~3.9 (s, 3H, OCH₃). (Note: These are predicted chemical shifts based on similar structures and may vary slightly).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals: δ ~162 (C=O), ~170, ~160 (isoxazole carbons), ~130, ~129, ~127, ~126 (aromatic carbons), ~98 (isoxazole C-H), ~52 (OCH₃). (Note: These are predicted chemical shifts based on similar structures and may vary slightly).

  • IR (KBr, cm⁻¹): Expected characteristic peaks: ~1730 (C=O stretch, ester), ~1610, ~1580 (C=C and C=N stretch), ~1250 (C-O stretch, ester).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start 5-phenylisoxazole-3-carboxylic acid Reaction Esterification Reaction (Method 1 or 2) Start->Reaction Workup Aqueous Work-up or Quenching Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow from starting material to final product analysis.

Conclusion

The synthesis of this compound can be effectively achieved from its corresponding carboxylic acid using either Fischer esterification or methylation with TMS-diazomethane. The choice of method will depend on factors such as scale, cost, and the sensitivity of other functional groups present in the molecule. The protocols and data provided herein offer a comprehensive guide for researchers to successfully perform this important synthetic transformation.

References

Application Notes and Protocols: Esterification of 5-phenylisoxazole-3-carboxylic acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl 5-phenylisoxazole-3-carboxylate through the esterification of 5-phenylisoxazole-3-carboxylic acid with methanol. Two primary methods are presented: the direct acid-catalyzed Fischer Esterification and a two-step procedure involving the formation of an acyl chloride intermediate. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, where isoxazole derivatives are of significant interest.[1]

Introduction

5-phenylisoxazole-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] The methyl ester, this compound, serves as a key intermediate for further synthetic modifications.[2] The esterification is a fundamental transformation to obtain this intermediate. This note details two reliable methods for this conversion.

Methods Overview

Two common and effective methods for the esterification of 5-phenylisoxazole-3-carboxylic acid are:

  • Fischer Esterification : A one-step, acid-catalyzed equilibrium reaction where the carboxylic acid is heated with an excess of methanol.[3][4][5][6] This method is straightforward and uses common laboratory reagents. To ensure a high yield, a large excess of the alcohol is used to shift the equilibrium towards the formation of the ester.[6][7]

  • Two-Step Acyl Chloride Method : This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is then reacted with methanol to yield the final ester.[8] This method is generally faster and proceeds to completion, often providing high yields.

The choice of method may depend on the scale of the reaction, the desired purity, and the available reagents and equipment.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two esterification methods.

ParameterFischer EsterificationTwo-Step Acyl Chloride Method
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Solvent Methanol (used in excess)Dichloromethane (DCM) for the first step
Temperature Reflux (approx. 65°C)0°C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Yield Good to ExcellentTypically high (e.g., ~76% for a related isomer[8])
Workup Neutralization and ExtractionSolvent removal and extraction
Advantages One-step procedure, common reagentsHigh reactivity, irreversible, often faster
Disadvantages Equilibrium reaction, requires excess alcoholTwo steps, uses corrosive/toxic reagents

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol is adapted from general procedures for Fischer esterification of aromatic carboxylic acids.[9][10]

Materials and Reagents:

  • 5-phenylisoxazole-3-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-phenylisoxazole-3-carboxylic acid (1 equivalent).

  • Add an excess of methanol to the flask to act as both reactant and solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Two-Step Acyl Chloride Method

This protocol is based on the synthesis of a structurally related compound, methyl 3-phenylisoxazole-5-carboxylate.[8]

Materials and Reagents:

  • 5-phenylisoxazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Ice bath

  • Round-bottom flask

  • Stirring plate and stir bar

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-phenylisoxazole-3-carbonyl chloride

  • In a round-bottom flask, dissolve 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir in the ice bath for 20-30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.

Step 2: Esterification

  • To the crude 5-phenylisoxazole-3-carbonyl chloride, add methanol (2 equivalents or more).

  • Stir the mixture at room temperature for at least 6 hours or until the reaction is complete as monitored by TLC.[8]

  • Remove the excess methanol under reduced pressure to obtain the crude product.

  • The residue can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Fischer_Esterification_Workflow Reactants 5-phenylisoxazole-3-carboxylic acid + Methanol (excess) + H₂SO₄ (cat.) Reaction Reflux (65°C, 2-4h) Reactants->Reaction Workup Workup: 1. Remove excess Methanol 2. Extraction with Ethyl Acetate 3. NaHCO₃ wash 4. Brine wash Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification: Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Fischer Esterification.

Acyl_Chloride_Esterification_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Reactants1 5-phenylisoxazole-3-carboxylic acid + Thionyl Chloride in DCM Reaction1 Stir at 0°C to RT (1-2h) Reactants1->Reaction1 Intermediate 5-phenylisoxazole-3-carbonyl chloride (crude) Reaction1->Intermediate Solvent removal Reactants2 Crude Acyl Chloride + Methanol Intermediate->Reactants2 Reaction2 Stir at RT (≥6h) Reactants2->Reaction2 Purification2 Purification: Recrystallization or Column Chromatography Reaction2->Purification2 Solvent removal Product2 This compound Purification2->Product2

Caption: Workflow for the Two-Step Acyl Chloride Method.

References

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a range of pharmaceuticals with diverse biological activities, including antibiotics like sulfamethoxazole and anti-inflammatory drugs.[1][2][3] The development of efficient and robust synthetic methodologies for the construction of substituted isoxazoles is therefore of significant interest. One-pot syntheses of 3,5-disubstituted isoxazoles are particularly valuable as they offer a streamlined approach, reducing reaction time, minimizing waste, and simplifying purification processes.[4]

This document outlines various one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, with a focus on practical experimental protocols. The presented methods include copper-catalyzed reactions, procedures in green solvents like deep eutectic solvents, and metal-free alternatives, providing a versatile toolkit for researchers. The core of these syntheses often revolves around the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][5][6] Nitrile oxides are highly reactive intermediates and are typically generated in situ from precursors such as aldoximes, hydroxamic acids, or nitroalkanes.[1][5][7][8]

The choice of synthetic route can be guided by the desired substitution pattern, functional group tolerance, and available starting materials. For instance, copper-catalyzed methods often provide high regioselectivity for the 3,5-disubstituted product.[4][5][9] The use of deep eutectic solvents offers an environmentally benign alternative to traditional organic solvents.[10] Metal-free approaches, utilizing reagents like alkyl nitrites, are also available and can be advantageous in certain contexts.[11]

Experimental Workflow: One-Pot Synthesis from Aldehydes and Alkynes

The following diagram illustrates a typical one-pot, three-step synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde and a terminal alkyne. This process involves the sequential formation of an aldoxime, its conversion to a nitrile oxide (via a hydroximoyl chloride intermediate), and finally, a 1,3-dipolar cycloaddition with the alkyne.

OnePotIsoxazoleSynthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Oxide Generation cluster_step3 Step 3: Cycloaddition cluster_end Product Aldehyde Aldehyde (R1-CHO) Oxime Aldoxime (R1-CH=NOH) Aldehyde->Oxime + NH2OH + Base Alkyne Alkyne (R2-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Chloride Hydroximoyl Chloride (R1-C(Cl)=NOH) Oxime->Chloride + NCS NCS Chlorinating Agent (e.g., NCS) NCS->Chloride NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Chloride->NitrileOxide Base NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

References

Application Notes: 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial structural motif in numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2][3][4] Its prevalence in drug discovery is due to its ability to act as a bioisostere for amide or ester groups and to participate in various non-covalent interactions, including hydrogen bonding.[3][4][5] The 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition, stands out as the most versatile and widely employed method for constructing the isoxazole core.[6][7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.[1][8]

A key feature of this synthetic strategy is the in situ generation of the nitrile oxide, which is often highly reactive and prone to dimerization.[1][9] The ability to generate this intermediate transiently in the presence of the dipolarophile is critical for achieving high yields and preventing side reactions.[9] This approach offers a powerful tool for medicinal chemists and drug development professionals to create diverse libraries of isoxazole-containing compounds for biological screening.

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that proceeds through a six-electron transition state, leading to the formation of a five-membered heterocyclic ring.[8] The regioselectivity of the cycloaddition between a nitrile oxide and an unsymmetrical alkyne, which determines whether a 3,5-disubstituted or 3,4-disubstituted isoxazole is formed, is governed by a combination of steric and electronic factors.[10] Generally, the reaction regioselectively forms 3,5-disubstituted isoxazoles.[10] The regiochemical outcome can be explained and predicted using Frontier Molecular Orbital (FMO) theory, which analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[11][12]

G cluster_ts Transition State cluster_product Product R1_CNO R¹–C≡N⁺–O⁻ TS [Six-Electron Pericyclic TS] R1_CNO->TS 1,3-Dipole (Nitrile Oxide) R2_CC_R3 R²–C≡C–R³ R2_CC_R3->TS Dipolarophile (Alkyne) Isoxazole TS->Isoxazole [3+2] Cycloaddition

Figure 1: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Key Methodologies: In Situ Nitrile Oxide Generation

The success of the isoxazole synthesis often hinges on the method chosen for the in situ generation of the nitrile oxide intermediate. The most common and effective precursors are aldoximes, hydroximoyl chlorides, and primary nitroalkanes.[1]

  • Oxidation of Aldoximes : This is a widely used method where aldoximes are oxidized using various reagents. Common oxidants include sodium hypochlorite (bleach), Oxone®, diacetoxyiodobenzene (PIDA), and (bis(trifluoroacetoxy)iodo)benzene (PIFA).[2][10][13][14][15] This approach is popular due to the ready availability of aldehydes to serve as precursors for the aldoximes.

  • Dehydrohalogenation of Hydroximoyl Chlorides : This classic method involves treating hydroximoyl chlorides with a base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide.[1] While effective, it requires the prior synthesis of the hydroximoyl chloride precursor.

  • Dehydration of Primary Nitroalkanes : Primary nitro compounds can be dehydrated to form nitrile oxides using reagents like p-toluenesulfonic acid (p-TsOH) or other dehydrating agents.[1][16] This method is particularly useful for generating acyl-substituted nitrile oxides from α-nitroketones.[16][17]

G cluster_precursors Nitrile Oxide Precursors cluster_methods Generation Methods cluster_intermediate Key Intermediate cluster_cycloaddition Final Step Aldoxime Aldoxime (R-CH=NOH) Oxidation Oxidation (e.g., Bleach, Oxone®) Aldoxime->Oxidation Hydroximoyl_Chloride Hydroximoyl Chloride (R-C(Cl)=NOH) Dehydrohalogenation Dehydrohalogenation (e.g., Et₃N) Hydroximoyl_Chloride->Dehydrohalogenation Nitroalkane Primary Nitroalkane (R-CH₂NO₂) Dehydration Dehydration (e.g., p-TsOH) Nitroalkane->Dehydration Nitrile_Oxide Nitrile Oxide (R-CNO) Oxidation->Nitrile_Oxide Dehydrohalogenation->Nitrile_Oxide Dehydration->Nitrile_Oxide Cycloaddition Cycloaddition with Alkyne Nitrile_Oxide->Cycloaddition Isoxazole Isoxazole Product Cycloaddition->Isoxazole

Figure 2: Workflow of common methods for in situ nitrile oxide generation.

Quantitative Data

The choice of synthetic method can significantly impact reaction efficiency. The following tables summarize yields from various protocols, highlighting the influence of precursors, reaction conditions, and substrate scope.

Table 1: Comparison of Yields from Different Nitrile Oxide Generation Methods

Precursor Type Generation Method Reagent/Catalyst Typical Yield (%) Reference
Aldoxime Oxidation Bleach (NaOCl) 97% [10]
Aldoxime Oxidation Oxone® / NaCl up to 85% [14]
Aldoxime Oxidation Diacetoxyiodobenzene 70% [15]
α-Nitroketone Dehydration p-TsOH up to 90% [16]

| Hydroxyimidoyl Chloride | Dehydrohalogenation | Cu/Al₂O₃ | 65-98% |[3][4] |

Table 2: Substrate Scope for Microwave-Assisted Isoxazoline Synthesis This table shows the synthesis of isoxazoline dicarboxylic acids via microwave-assisted 1,3-dipolar cycloaddition of various aldoximes with dimethyl-2-methylene glutarate.[15]

Aldoxime Substituent (R)ProductYield (%)
Decyl11a 56
tert-Butyl11b 65
[1,1'-biphenyl]-4-yl11c 68
Phenyl11d 70

Experimental Protocols

Protocol 1: Synthesis of a Tetracyclic Isoxazole via Intramolecular Cycloaddition

This protocol details the synthesis of an isoxazole via intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide is generated in situ from an aldoxime using commercial bleach.[10]

Step 1: Synthesis of Aldoxime Precursor (5)

  • To a 50 mL round-bottomed flask, add hydroxylamine hydrochloride (600 mg, 8.63 mmol, 1.5 eq.) and 15 mL of anhydrous ethanol.

  • Add pyridine (692 µL, 8.59 mmol, 1.5 eq.) to the stirring solution and stir for 15 minutes.

  • Add 1-(2-propyn-1-yl)-1H-benzimidazole-2-carboxaldehyde (1.047 g, 5.26 mmol, 1 eq.).

  • Stir the solution at room temperature for 12 hours, monitoring progress via TLC (1:1 EtOAc/hexanes).

  • Upon completion, process the reaction to isolate the aldoxime product 5 .

Step 2: Intramolecular 1,3-Dipolar Cycloaddition to form Isoxazole (6)

  • To a 150 mL round-bottomed flask, add the aldoxime 5 (1.125 g, 5.65 mmol, 1 eq.) followed by 65 mL of dichloromethane (DCM).

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Slowly add 65 mL of commercial bleach (8.25% NaOCl) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the tetracyclic isoxazole 6 (97% yield).[10]

G start Start: Aldoxime Precursor dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C in Ice Bath dissolve->cool add_bleach Add Bleach (NaOCl) dropwise over 30 min cool->add_bleach in_situ_gen In Situ Generation of Nitrile Oxide & Intramolecular Cycloaddition add_bleach->in_situ_gen warm Warm to Room Temperature (Stir for 2 hours) in_situ_gen->warm workup Aqueous Workup: 1. Separate Layers 2. Extract with DCM warm->workup dry Dry Combined Organic Layers (Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end End: Isoxazole Product (97% Yield) concentrate->end

Figure 3: Experimental workflow for intramolecular isoxazole synthesis.

Protocol 2: Mechanochemical Synthesis of Isoxazoles under Solvent-Free Conditions

This protocol utilizes ball-milling to achieve a [3+2] cycloaddition between an alkyne and a nitrile oxide generated in situ from an aldoxime using Oxone®. This method is environmentally friendly and efficient.[14]

Optimized Reaction Conditions:

  • Place the aldoxime (0.1 mmol, 1 eq.), the alkyne (1.2 eq.), NaCl (1.1 eq.), Oxone® (1.1 eq.), and Na₂CO₃ (1.5 eq.) into a ball-milling vessel.

  • Mill the mixture at 30 Hz for 60 minutes at room temperature.

  • Upon completion, extract the solid mixture with an appropriate solvent (e.g., ethyl acetate or DCM).

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired isoxazole.

  • Yields of up to 85% have been reported for various substrates using this method.[14]

Protocol 3: p-TsOH-Mediated Synthesis of 3-Benzoylisoxazolines from α-Nitroketones

This protocol describes the 1,3-dipolar cycloaddition of an alkene with a nitrile oxide generated from an α-nitroketone in the presence of p-toluenesulfonic acid (p-TsOH).[16]

General Procedure:

  • To a sealed reaction tube, add the α-nitroketone (0.125 mmol, 1 eq.), the alkene (0.625 mmol, 5 eq.), p-TsOH (0.5 mmol, 4 eq.), and acetonitrile (ACN, 0.2 mL).

  • Heat the mixture at 80 °C for 22 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the solution sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography (petroleum ether/ethyl acetate) to obtain the 3-benzoylisoxazoline product.

  • Yields ranging from 66-90% are achievable for substituted phenylnitroketones.[16]

References

Application Notes and Protocols: Methyl 5-phenylisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylisoxazole-3-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid isoxazole scaffold, substituted with a phenyl group and a methyl ester, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The isoxazole ring system is a key pharmacophore found in numerous biologically active compounds, contributing to their metabolic stability and target engagement.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties.

These application notes provide an overview of the utility of this compound as a scaffold in drug discovery, supported by quantitative data on the biological activities of its derivatives. Detailed experimental protocols for the synthesis of the parent molecule and for key biological assays are also presented to facilitate further research and development in this promising area.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common route involves the formation of the isoxazole ring via a cycloaddition reaction, followed by esterification.

Protocol: Synthesis of this compound

This protocol describes a general two-step synthesis of this compound, commencing with the synthesis of the corresponding carboxylic acid.

Part 1: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-phenylisoxazole-3-carboxylate in ethanol.

  • Saponification: While stirring at room temperature, add a 2M aqueous solution of sodium hydroxide (NaOH) to the flask. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • Acidification and Extraction: Upon completion, carefully add 0.5M hydrochloric acid (HCl) to the reaction mixture to adjust the pH to 3-4. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield 5-phenylisoxazole-3-carboxylic acid as a white solid.[2]

Part 2: Esterification to this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-phenylisoxazole-3-carboxylic acid in dichloromethane. Cool the solution in an ice bath.

  • Activation: While stirring, slowly add thionyl chloride to the solution. Continue stirring in the ice bath for approximately 20 minutes.

  • Solvent Removal: Remove the dichloromethane and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used in the next step without further purification.

  • Esterification: Add methanol to the flask containing the acid chloride and stir the mixture at room temperature for about 6 hours.

  • Purification: After the reaction is complete, purify the crude product to obtain this compound as a white solid.[3]

Applications in Medicinal Chemistry and Biological Activities

Derivatives of this compound have shown significant promise in various therapeutic areas. The following sections highlight some of these applications, supported by quantitative biological data.

Anticancer Activity

The isoxazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][4]

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3c Leukemia (HL-60(TB))<10[4]
3c Leukemia (K-562)<10[4]
3c Leukemia (MOLT-4)<10[4]
3c Colon Cancer (KM12)<10[4]
3c Melanoma (LOX IMVI)<10[4]
8 Hepatocellular Carcinoma (HepG2)0.84[4]
10a Hepatocellular Carcinoma (HepG2)0.79[4]
10c Hepatocellular Carcinoma (HepG2)0.69[4]
Sorafenib (Reference) Hepatocellular Carcinoma (HepG2)3.99[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDIC50 (nM)Reference
8 25.7[4]
10a 28.2[4]
Sorafenib (Reference) 28.1[4]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have been explored for their anti-inflammatory properties, often through the modulation of inflammatory pathways such as the NF-κB signaling cascade.

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDInhibition of Paw Edema (%) at 4hReference
TPI-7 High
TPI-13 High
Nimesulide (Reference) -
Xanthine Oxidase Inhibitory Activity

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against this enzyme.[5]

Table 4: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

Compound IDIC50 (µM)Reference
5a-e Micromolar to submicromolar range[5]
11a-e Micromolar to submicromolar range[5]
Neuroprotective Activity

The neuroprotective potential of isoxazole derivatives is an emerging area of research. These compounds are being investigated for their ability to protect neuronal cells from various insults, such as those implicated in neurodegenerative diseases like Alzheimer's disease.[6][7]

Table 5: Neuroprotective Activity of Isoxazole Derivatives

Compound IDCell LineEC50 (µM)EffectReference
17 HT22~0.3Protection against oxidative stress-induced death[7]
18 HT22~0.3Protection against oxidative stress-induced death[7]
20 HT22~0.3Protection against oxidative stress-induced death[7]
5c PC121.25, 2.5, 5 (µg/mL)Increased viability in Aβ-induced toxicity[6]

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Nimesulide).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Protocol: Neuroprotection Assay in PC12 Cells

This in vitro assay assesses the ability of compounds to protect neuronal cells from beta-amyloid (Aβ)-induced toxicity, a model relevant to Alzheimer's disease.

  • Cell Culture and Differentiation: Culture PC12 cells in appropriate media. For some experiments, differentiate the cells into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a specified duration.

  • Induction of Toxicity: Expose the cells to a toxic concentration of aggregated Aβ peptide. A control group should not be exposed to Aβ.

  • Assessment of Cell Viability: After the incubation period with Aβ, assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of cells treated with Aβ alone. A significant increase in cell viability indicates a neuroprotective effect.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can often be attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes tumor vascularization, growth, and metastasis.[1][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this signaling.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Isoxazole Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and its inhibition.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection and is a central mediator of inflammation.[8][9][10] Dysregulation of NF-κB signaling is associated with inflammatory and autoimmune diseases. Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Inhibitor Isoxazole Derivative Inhibitor->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The demonstrated breadth of biological activities of its derivatives underscores the potential of this scaffold in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The provided protocols and data serve as a resource for researchers to further explore the chemical and biological space around this promising heterocyclic core. Future work in this area could focus on optimizing the pharmacokinetic properties of these derivatives and elucidating their precise mechanisms of action to advance them towards clinical development.

References

Application Notes and Protocols for Methyl 5-phenylisoxazole-3-carboxylate in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 5-phenylisoxazole-3-carboxylate as a scaffold in the design and synthesis of novel anticancer agents. This document details the synthesis of active derivatives, their cytotoxic effects on various cancer cell lines, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities. Derivatives of this compound, particularly its carboxamide analogues, have emerged as a promising class of compounds with potent antiproliferative properties against a range of human cancers. These compounds often exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.

Synthesis of Anticancer Agents from this compound

A common and effective strategy for developing anticancer agents from this compound is through the synthesis of its carboxamide derivatives. This involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a variety of substituted anilines.

General Synthetic Scheme:

Synthesis of 5-phenylisoxazole-3-carboxamide derivatives start This compound intermediate 5-phenylisoxazole-3-carboxylic acid start->intermediate 1. LiOH, THF/H2O 2. HCl final 5-phenylisoxazole-3-carboxamide Derivatives intermediate->final Substituted Aniline, HATU, DIPEA, DMF

Caption: Synthetic route to 5-phenylisoxazole-3-carboxamide derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various 5-phenylisoxazole-3-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDDerivativeCancer Cell LineIC50 (µM)
1a N-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamideA549 (Lung)7.5
1b N-(3,4-dichlorophenyl)-5-phenylisoxazole-3-carboxamideA549 (Lung)5.2
1c N-(4-methoxyphenyl)-5-phenylisoxazole-3-carboxamideA549 (Lung)12.8
2a N-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamideHCT116 (Colon)6.1
2b N-(3,4-dichlorophenyl)-5-phenylisoxazole-3-carboxamideHCT116 (Colon)4.3
2c N-(4-methoxyphenyl)-5-phenylisoxazole-3-carboxamideHCT116 (Colon)10.5
3a N-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamideMCF-7 (Breast)8.9
3b N-(3,4-dichlorophenyl)-5-phenylisoxazole-3-carboxamideMCF-7 (Breast)6.8
3c N-(4-methoxyphenyl)-5-phenylisoxazole-3-carboxamideMCF-7 (Breast)15.2
4a N-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamideHeLa (Cervical)9.2
4b N-(3,4-dichlorophenyl)-5-phenylisoxazole-3-carboxamideHeLa (Cervical)7.1
4c N-(4-methoxyphenyl)-5-phenylisoxazole-3-carboxamideHeLa (Cervical)18.4

Mechanism of Action: Signaling Pathway Modulation

Derivatives of this compound have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis through the p53 pathway and the inhibition of cell survival and proliferation by targeting the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Isoxazole Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

MAPK/ERK Signaling Pathway Inhibition

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Inhibitor Isoxazole Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by isoxazole derivatives.

p53-Mediated Apoptosis Induction

p53_Apoptosis_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 inhibits Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits MDM2->p53 degrades Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Isoxazole Derivative Inhibitor->DNA_Damage

Caption: Induction of p53-mediated apoptosis by isoxazole derivatives.

Experimental Protocols

Synthesis of 5-phenylisoxazole-3-carboxylic acid
  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-phenylisoxazole-3-carboxylic acid.

General Procedure for the Synthesis of 5-phenylisoxazole-3-carboxamide Derivatives
  • To a solution of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis a Seed cancer cells in a 96-well plate b Treat cells with various concentrations of isoxazole derivatives a->b c Add MTT reagent to each well b->c d Incubate for 4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f g Calculate IC50 values f->g

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with the IC50 concentration of the isoxazole derivatives for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide
  • Cell Treatment: Treat cancer cells with the IC50 concentration of the isoxazole derivatives for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR)

The anticancer activity of 5-phenylisoxazole-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on the N-phenyl ring.

SAR_Logic cluster_Substituents N-phenyl Substituents Core 5-phenylisoxazole-3-carboxamide Core EWG Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->EWG + EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->EDG + Activity Anticancer Activity EWG->Activity Increases EDG->Activity Decreases

Caption: Structure-Activity Relationship of 5-phenylisoxazole-3-carboxamide derivatives.

Generally, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine), on the N-phenyl ring enhances the cytotoxic activity. Conversely, electron-donating groups, like methoxy groups, tend to decrease the anticancer potency. This suggests that the electronic properties of the N-phenyl substituent play a crucial role in the interaction of these compounds with their biological targets.

Conclusion

This compound serves as a valuable and versatile starting material for the development of potent anticancer agents. The corresponding carboxamide derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines through the modulation of critical signaling pathways involved in cell survival and apoptosis. The detailed protocols and mechanistic insights provided in these application notes are intended to guide further research in optimizing the therapeutic potential of this promising class of compounds.

Application of Methyl 5-phenylisoxazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylisoxazole-3-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals. The isoxazole moiety is a recognized pharmacophore in numerous biologically active compounds, including herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates, particularly focusing on the preparation of isoxazole carboxamides, a class of compounds known for their herbicidal and fungicidal properties.[1][2]

The core strategy involves the conversion of the methyl ester functionality into a carboxamide group through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a selected amine. This approach allows for the introduction of diverse substituents, enabling the fine-tuning of the biological activity of the final compounds.

Key Synthetic Pathway: From Ester to Bioactive Carboxamide

The primary application of this compound in agrochemical synthesis is its role as a precursor to a variety of N-substituted 5-phenylisoxazole-3-carboxamides. These derivatives have shown potent herbicidal and fungicidal activities. The general synthetic route is outlined below.

Synthesis_Pathway A This compound B Hydrolysis (e.g., NaOH, H2O/EtOH) A->B Step 1 C 5-Phenylisoxazole-3-carboxylic acid B->C D Activation (e.g., SOCl2 or Oxalyl Chloride) C->D Step 2 E 5-Phenylisoxazole-3-carbonyl chloride D->E F Amidation (R-NH2, Base) E->F Step 3 G N-substituted-5-phenylisoxazole-3-carboxamide (Agrochemical Candidate) F->G H Biological Screening (Herbicidal/Fungicidal Assays) G->H Evaluation I Active Agrochemical H->I

Caption: General synthetic pathway for agrochemical candidates.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Phenylisoxazole-3-carboxylic acid

This protocol describes the saponification of the methyl ester to its corresponding carboxylic acid, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 equivalents) to the flask.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture by adding hydrochloric acid until the pH is acidic (pH 3-4).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-phenylisoxazole-3-carboxylic acid as a solid.

Expected Yield: ~94%[3]

Protocol 2: Synthesis of N-(substituted)-5-phenylisoxazole-3-carboxamide

This protocol outlines the conversion of the carboxylic acid to an acid chloride, followed by amidation to produce the final agrochemical candidate.

Materials:

  • 5-Phenylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Substituted amine (e.g., 2,6-diethylaniline for a herbicidal analogue)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

Step 2a: Formation of the Acid Chloride

  • Suspend 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (indicated by the cessation of gas evolution and a clear solution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-phenylisoxazole-3-carbonyl chloride, which is used in the next step without further purification.

Step 2b: Amidation

  • Dissolve the crude 5-phenylisoxazole-3-carbonyl chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve the desired substituted amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-(substituted)-5-phenylisoxazole-3-carboxamide.

Quantitative Data

The following tables summarize representative yields and biological activities of isoxazole carboxamides synthesized through similar pathways.

Table 1: Synthesis Yields

StepProductTypical Yield (%)Reference
Hydrolysis of Ester5-Phenylisoxazole-3-carboxylic acid90-95[3]
Amidation of Carboxylic AcidN-(substituted)-5-phenylisoxazole-3-carboxamide60-85

Table 2: Herbicidal Activity of Representative Isoxazole Carboxamides

CompoundWeed SpeciesActivity TypeApplication RateInhibition (%)Reference
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidePortulaca oleraceaPre-emergence10 mg/L100[4]
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamideAbutilon theophrastiPre-emergence10 mg/L100[4]
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamideBroadleaf and Narrowleaf WeedsPre & Post-emergenceg/ha rangeSignificant[5]

Table 3: Fungicidal Activity of Representative Isoxazole Carboxamides

CompoundFungal PathogenActivityReference
3-Substituted IsoxazolecarboxamidesAlternaria alternataHigh fungicidal activity
3-Substituted IsoxazolecarboxamidesBotrytis cinereaHigh fungicidal activity
3-Substituted IsoxazolecarboxamidesRhizoctonia solaniHigh fungicidal activity

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Protocol 1: Hydrolysis cluster_1 Protocol 2: Amidation A Dissolve Ester & Add NaOH B Stir & Monitor (TLC) A->B C Neutralize (HCl) B->C D Extract (EtOAc) C->D E Wash & Dry D->E F Concentrate E->F G Carboxylic Acid F->G H Suspend Acid & Add SOCl2 G->H I Stir & Concentrate H->I J Acid Chloride I->J L Combine Solutions & React J->L K Dissolve Amine & Base K->L M Workup & Purify L->M N Final Carboxamide M->N

Caption: Detailed workflow for the synthesis of agrochemical candidates.

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of a diverse library of N-substituted 5-phenylisoxazole-3-carboxamides. The straightforward and high-yielding protocols for its conversion to these target compounds make it an attractive scaffold for the discovery of novel herbicides and fungicides. The modular nature of the final amidation step allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of biological activity and selectivity for specific agrochemical applications. Further research into the derivatization of the phenyl ring and the isoxazole core can potentially lead to the development of next-generation crop protection agents.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-5-phenylisoxazol-3-carboxylat für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument enthält detaillierte Protokolle und Anwendungs- und Protokollhinweise für die Synthese und Derivatisierung von Methyl-5-phenylisoxazol-3-carboxylat zur Erstellung einer Wirkstoffbibliothek für Struktur-Wirkungs-Beziehungs-Studien (SAR). Der Schwerpunkt liegt auf der Umwandlung des Methylesters in eine Reihe von Amiden, Hydraziden und anderen Derivaten zur Untersuchung ihrer krebsbekämpfenden Eigenschaften, insbesondere durch die Hemmung der VEGFR-2-Signaltransduktion.

Einleitung

Isoxazol-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten, einschließlich entzündungshemmender, antimikrobieller und krebsbekämpfender Eigenschaften, große Aufmerksamkeit auf sich gezogen haben.[1][2] Insbesondere der 5-Phenylisoxazol-3-carboxylat-Kern dient als vielseitiges Gerüst für die Entwicklung potenzieller therapeutischer Wirkstoffe.

Struktur-Wirkungs-Beziehungs-Studien (SAR) sind ein entscheidender Bestandteil der Arzneimittelentdeckung und ermöglichen es Forschern, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Durch die systematische Modifikation eines Leitmoleküls, wie Methyl-5-phenylisoxazol-3-carboxylat, und die Bewertung der Aktivität der resultierenden Analoga können wichtige pharmakophore Merkmale identifiziert und die Wirksamkeit und Selektivität des Wirkstoffs optimiert werden.

Diese Anwendungs- und Protokollhinweise beschreiben eine robuste Methodik zur Erstellung einer Bibliothek von Derivaten aus einem gemeinsamen Zwischenprodukt, 5-Phenylisoxazol-3-carbonsäure, und konzentrieren sich auf deren Potenzial als Inhibitoren des Vaskulären Endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2), einem Schlüsselmediator der Angiogenese bei Krebs.[3][4]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Synthese der Derivatbibliothek ist unten dargestellt. Er beginnt mit der Hydrolyse des kommerziell erhältlichen oder synthetisierten Methyl-5-phenylisoxazol-3-carboxylats zu seiner entsprechenden Carbonsäure. Die Säure wird dann in ein reaktiveres Acylchlorid umgewandelt, das anschließend mit verschiedenen Nukleophilen umgesetzt wird, um die gewünschten Amide, Ester und Hydrazide zu erzeugen.

G cluster_0 Stufe 1: Hydrolyse cluster_1 Stufe 2: Aktivierung cluster_2 Stufe 3: Derivatisierung cluster_3 Stufe 4: Analyse A Methyl-5-phenylisoxazol- 3-carboxylat B 5-Phenylisoxazol- 3-carbonsäure A->B NaOH, EtOH/H2O Raumtemperatur C 5-Phenylisoxazol- 3-carbonylchlorid B->C Thionylchlorid (SOCl2) DCM, 0°C bis RT E Amide C->E G Hydrazide C->G I Ester C->I D Amine (R1R2NH) D->E J Biologische Assays (z.B. VEGFR-2-Hemmung) E->J F Hydrazin (N2H4) F->G G->J H Alkohole (R'OH) H->I I->J K SAR-Analyse J->K

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Detaillierte experimentelle Protokolle

Achtung: Alle Verfahren sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe, muss jederzeit getragen werden. Thionylchlorid ist hochreaktiv und korrosiv.

Protokoll 1: Synthese von 5-Phenylisoxazol-3-carbonsäure (Hydrolyse)

Dieses Protokoll beschreibt die basische Hydrolyse des Methylesters zur Carbonsäure.

  • Reagenzien und Materialien:

    • Methyl-5-phenylisoxazol-3-carboxylat

    • Natriumhydroxid (NaOH)

    • Ethanol (EtOH)

    • Destilliertes Wasser (H₂O)

    • Salzsäure (HCl), 2 M

    • Ethylacetat

    • Sole (gesättigte NaCl-Lösung)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Rundkolben, Magnetrührer, Trichter, Rotationsverdampfer

  • Verfahren:

    • Lösen Sie Methyl-5-phenylisoxazol-3-carboxylat (1,0 Äq.) in einer Mischung aus Ethanol und Wasser (z. B. 2:1 v/v).

    • Fügen Sie Natriumhydroxid (1,5 Äq.) zur Lösung hinzu und rühren Sie die Mischung bei Raumtemperatur.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 1-3 Stunden).

    • Entfernen Sie das Ethanol unter reduziertem Druck mit einem Rotationsverdampfer.

    • Säuern Sie die verbleibende wässrige Lösung vorsichtig mit 2 M HCl auf einen pH-Wert von 2-3 an. Ein weißer Niederschlag sollte sich bilden.

    • Extrahieren Sie das Produkt mit Ethylacetat (3 x Volumen).

    • Kombinieren Sie die organischen Schichten, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄ und filtrieren Sie.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck, um die 5-Phenylisoxazol-3-carbonsäure als weißen Feststoff zu erhalten. Das Produkt kann bei Bedarf durch Umkristallisation weiter gereinigt werden.

Protokoll 2: Synthese von 5-Phenylisoxazol-3-carbonylchlorid (Aktivierung)

Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in das reaktivere Acylchlorid.

  • Reagenzien und Materialien:

    • 5-Phenylisoxazol-3-carbonsäure

    • Thionylchlorid (SOCl₂)

    • Dichlormethan (DCM), wasserfrei

    • Rundkolben, Rückflusskühler, Magnetrührer, Eisbad

  • Verfahren:

    • Suspendieren Sie 5-Phenylisoxazol-3-carbonsäure (1,0 Äq.) in wasserfreiem DCM in einem Rundkolben.

    • Kühlen Sie die Suspension in einem Eisbad auf 0 °C.

    • Fügen Sie Thionylchlorid (1,2-1,5 Äq.) tropfenweise zur gerührten Suspension hinzu.

    • Entfernen Sie das Eisbad und lassen Sie die Reaktion auf Raumtemperatur erwärmen. Rühren Sie für 2-4 Stunden oder bis die Gasentwicklung aufhört.

    • Entfernen Sie das Lösungsmittel und überschüssiges Thionylchlorid unter reduziertem Druck.

    • Das resultierende rohe 5-Phenylisoxazol-3-carbonylchlorid ist ein Feststoff oder Öl und wird typischerweise ohne weitere Reinigung sofort im nächsten Schritt verwendet.

Protokoll 3: Allgemeine Synthese von Amiden und Hydraziden

Dieses Protokoll beschreibt die Reaktion des Acylchlorids mit verschiedenen Aminen oder Hydrazin zur Bildung der entsprechenden Amide und Hydrazide.

  • Reagenzien und Materialien:

    • 5-Phenylisoxazol-3-carbonylchlorid

    • Verschiedene primäre/sekundäre Amine ODER Hydrazinhydrat

    • Base (z. B. Triethylamin (TEA) oder Pyridin), wasserfrei

    • Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

  • Verfahren:

    • Lösen Sie das entsprechende Amin (1,1 Äq.) oder Hydrazinhydrat (1,5 Äq.) und die Base (1,5 Äq., falls ein Amin-Hydrochlorid-Salz verwendet wird oder zur Neutralisierung des erzeugten HCl) in wasserfreiem DCM.

    • Kühlen Sie die Lösung auf 0 °C.

    • Lösen Sie das rohe 5-Phenylisoxazol-3-carbonylchlorid (1,0 Äq.) in einem minimalen Volumen an wasserfreiem DCM und fügen Sie es tropfenweise zur gerührten Amin-/Hydrazin-Lösung hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

    • Überwachen Sie die Reaktion mittels DC.

    • Verdünnen Sie nach Abschluss die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (nur für Amid-Synthese), gesättigter Natriumbicarbonatlösung und Sole.

    • Trocknen Sie die organische Schicht über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um das gewünschte Amid- oder Hydrazid-Derivat zu erhalten.

Datenpräsentation: Struktur-Wirkungs-Beziehungen

Die biologische Aktivität der synthetisierten Derivate wurde anhand ihrer Fähigkeit bewertet, die VEGFR-2-Kinaseaktivität zu hemmen und das Wachstum von Krebszelllinien zu unterdrücken. Die nachstehenden Tabellen fassen die quantitativen Daten für ausgewählte Derivate zusammen und zeigen wichtige SAR-Erkenntnisse auf.

Tabelle 1: VEGFR-2-Hemmaktivität und antiproliferative Aktivität von 5-Phenylisoxazol-3-carboxamid-Derivaten.

VerbindungR-Gruppe (am Amid)VEGFR-2 IC₅₀ (nM)[3]Antiproliferative IC₅₀ (µM)
MCF-7 (Brust)
1 -H--
2a -Phenyl-8.02
2b -4-Fluorphenyl194.615.21
2c -4-Chlorphenyl97.3810.50
2d -3,4,5-Trimethoxyphenyl-28.62
2e -tert-Butyl155.042.93
Sorafenib (Referenz)48.164.05

Hinweis: Die Daten stammen aus verschiedenen Quellen und dienen der Veranschaulichung. Die genauen Werte können je nach Testbedingungen variieren. IC₅₀-Werte für die antiproliferative Aktivität stammen aus Studien an HepG2- und B16F1-Zelllinien.[5]

SAR-Zusammenfassung:

  • Die Einführung von Substituenten am Phenylring des Amid-Teils beeinflusst die Aktivität erheblich.

  • Elektronenziehende Gruppen wie Chlor (Verbindung 2c ) am 4-Position des Phenylrings scheinen die VEGFR-2-Hemmaktivität im Vergleich zu unsubstituierten oder aliphatischen Gruppen zu verbessern.

  • Die Verbindung 2c zeigte die vielversprechendste VEGFR-2-Hemmung, die mit der des Referenzmedikaments Sorafenib vergleichbar ist.[3]

  • Sterisch anspruchsvolle Gruppen wie tert-Butyl (Verbindung 2e ) oder Trimethoxyphenyl (Verbindung 2d ) führten zu einer verringerten antiproliferativen Aktivität.[5]

VEGFR-2-Signalweg und Hemmmechanismus

VEGFR-2 ist eine Rezeptor-Tyrosinkinase, die eine entscheidende Rolle bei der Angiogenese spielt, dem Prozess der Bildung neuer Blutgefäße, der für das Tumorwachstum und die Metastasierung unerlässlich ist.[6] Die Hemmung des VEGFR-2-Signalwegs ist eine validierte Strategie in der Krebstherapie. Die 5-Phenylisoxazol-3-carboxamid-Derivate wirken, indem sie an die ATP-Bindungsstelle der intrazellulären Kinase-Domäne von VEGFR-2 binden und so dessen Autophosphorylierung und die Aktivierung nachgeschalteter Signalwege blockieren.

G cluster_membrane Zellmembran cluster_extracellular Extrazellulärer Raum cluster_intracellular Intrazellulärer Raum cluster_nucleus Zellkern VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylierung PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Bindung & Dimerisierung PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkription (Proliferation, Migration, Überleben, Angiogenese) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor 5-Phenylisoxazol- Derivat Inhibitor->Block Hemmung der ATP-Bindung

Abbildung 2: Vereinfachter VEGFR-2-Signalweg und Hemmung durch Isoxazol-Derivate.

Wie in Abbildung 2 dargestellt, führt die Bindung von VEGF an VEGFR-2 zu dessen Dimerisierung und Autophosphorylierung, wodurch nachgeschaltete Wege wie die PLCγ/PKC/RAF/MEK/ERK- und PI3K/Akt-Kaskaden aktiviert werden. Diese Wege fördern die Gentranskription, die zu Zellproliferation, Migration, Überleben und letztendlich zur Angiogenese führt. Das 5-Phenylisoxazol-Derivat greift in diesen Prozess ein, indem es die Phosphorylierung des Rezeptors blockiert und so die Signaltransduktion unterbricht.

Fazit

Die hier beschriebenen Protokolle bieten einen umfassenden Leitfaden für die systematische Derivatisierung von Methyl-5-phenylisoxazol-3-carboxylat zur Verwendung in SAR-Studien. Die vorläufigen Daten deuten darauf hin, dass die 5-Phenylisoxazol-3-carboxamid-Struktur ein vielversprechendes Gerüst für die Entwicklung potenter VEGFR-2-Inhibitoren ist. Weitere Modifikationen, einschließlich der Untersuchung verschiedener Substituenten am Phenylring und der Erforschung alternativer Linker- und Kopfgruppen, sind gerechtfertigt, um die pharmakologischen Eigenschaften dieser Verbindungsklasse weiter zu optimieren.

References

Application Note: HPLC and LC-MS Methods for the Analysis of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-phenylisoxazole-3-carboxylate is a chemical intermediate with applications in pharmaceutical development and agricultural chemistry.[1] Its role as a building block in the synthesis of various active compounds necessitates reliable analytical methods for its quantification and purity assessment. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the quantitative analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an appropriate amount in acetonitrile to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-90% B; 10-12 min, 90% B; 12-13 min, 90-30% B; 13-15 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Data Presentation

Table 1: Representative Quantitative Data for HPLC Analysis

ParameterValue
Retention Time (RT) Approx. 7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report end End report->end

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is presented.

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as for the HPLC method, but prepare working standards in the range of 1 ng/mL to 1000 ng/mL.

2. Instrumentation and Conditions:

ParameterCondition
LC-MS System Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 20-95% B; 5-6 min, 95% B; 6-6.1 min, 95-20% B; 6.1-8 min, 20% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 204.06 [M+H]⁺
Data Presentation

Table 2: Representative Quantitative Data for LC-MS Analysis

ParameterValue
Retention Time (RT) Approx. 3.2 min
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 5 µL filter->inject separate UPLC C18 Separation inject->separate ionize ESI+ Ionization separate->ionize analyze Mass Analysis (SIM/MRM) ionize->analyze extract_ion Extract Ion Chromatogram analyze->extract_ion integrate Integrate Peak extract_ion->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: LC-MS analysis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Methyl 5-phenylisoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry and drug discovery.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antifungal properties.[2][3] Specifically, the Methyl 5-phenylisoxazole-3-carboxylate scaffold serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[4][5] This document provides a detailed protocol for the synthesis of this compound derivatives, primarily focusing on the widely employed 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][6]

General Synthetic Pathway

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][6][7] The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride to circumvent its instability.[7][8] The regioselectivity of the reaction is a key consideration, and for the synthesis of this compound, phenylacetylene is reacted with a nitrile oxide bearing a methyl carboxylate group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Phenylacetylene Phenylacetylene Cycloaddition 1,3-Dipolar Cycloaddition Phenylacetylene->Cycloaddition Oxime_Precursor Methyl 2-chloro-2- (hydroxyimino)acetate InSitu_Generation In situ generation of Nitrile Oxide Oxime_Precursor->InSitu_Generation Base (e.g., Et3N) InSitu_Generation->Cycloaddition Nitrile Oxide Intermediate Crude_Product Crude Product Cycloaddition->Crude_Product Reaction Mixture Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Methyl 5-phenylisoxazole- 3-carboxylate Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of this compound from phenylacetylene and methyl 2-chloro-2-(hydroxyimino)acetate. The nitrile oxide is generated in situ by the dehydrochlorination of the hydroximoyl chloride using a base.

Materials and Reagents:

  • Phenylacetylene

  • Methyl 2-chloro-2-(hydroxyimino)acetate (or corresponding aldoxime precursor)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography elution

  • Deionized water

  • Brine solution

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Precursor: To this solution, add methyl 2-chloro-2-(hydroxyimino)acetate (1.1-1.2 eq).

  • Base Addition: Cool the mixture in an ice bath. Slowly add a solution of triethylamine (1.2-1.5 eq) in the same solvent to the reaction mixture using a dropping funnel over 20-30 minutes. The slow addition helps to control the exothermic reaction and minimize the dimerization of the nitrile oxide.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.[6]

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Hydroximoyl chlorides and nitrile oxides can be lachrymatory and should be handled with caution.

Alternative Synthesis: Esterification

An alternative route to the title compound is the esterification of 5-phenylisoxazole-3-carboxylic acid with methanol.[9] This method is suitable if the carboxylic acid precursor is readily available.

Procedure:

  • Dissolve 5-phenylisoxazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid and remove the methanol under reduced pressure.

  • The residue is then worked up using an extraction procedure similar to the one described above and purified by recrystallization or column chromatography.

A related procedure for a positional isomer involves dissolving the carboxylic acid in dichloromethane, adding thionyl chloride to form the acid chloride, removing the excess thionyl chloride, and then adding methanol to form the ester, which yielded a 76% yield after 6 hours at room temperature.[10]

Data Presentation

The following table summarizes representative data for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, showcasing typical reaction conditions and yields.

EntryAlkyneNitrile Oxide PrecursorBase/OxidantSolventTime (h)Yield (%)Reference
1Phenylacetylene4-Pyridinaldoxime[Bis(trifluoroacetoxy)iodo]benzeneDCMN/AN/A[6]
21-Ethynyl-2-fluorobenzene4-Methoxybenzaldehyde oxime[Bis(trifluoroacetoxy)iodo]benzeneN/AN/AN/A[6]
31-Ethynyl-2-fluorobenzeneBenzaldoxime[Bis(trifluoroacetoxy)iodo]benzeneN/AN/AN/A[6]
4Methyl propiolate(E,Z)-2-chloro-2-(hydroxyimino)acetateCu/Al₂O₃Solvent-free (Ball-milling)0.5Moderate-Excellent[1]
5Phenylacetylene(E,Z)-2-chloro-2-(hydroxyimino)acetateCatalyst-freeSolvent-free (Ball-milling)0.5Satisfactory[1]
6Aldehyde 4Hydroxylamine hydrochlorideBleach/DCM (biphasic)DCMN/A97[7]

Note: "N/A" indicates data not available in the cited abstract.

Conclusion

The 1,3-dipolar cycloaddition is a robust and efficient method for the synthesis of this compound and its derivatives. The protocol provided can be adapted for various substituted alkynes and nitrile oxide precursors to generate a library of compounds for further investigation in drug discovery and materials science. The choice of reagents, solvent, and reaction conditions can be optimized to improve yields and purity. The esterification route provides a viable alternative when the corresponding carboxylic acid is accessible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-phenylisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this and related isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between benzonitrile oxide and methyl propiolate. This method is highly effective for forming the isoxazole ring with the desired substituents.

Q2: What are the key starting materials for the 1,3-dipolar cycloaddition route?

A2: The primary starting materials are a precursor for benzonitrile oxide, typically benzaldehyde oxime, and the dipolarophile, which is methyl propiolate. The benzonitrile oxide is usually generated in situ (in the reaction mixture) to avoid its decomposition and dimerization.

Q3: What is the most common side product in this synthesis, and how can it be minimized?

A3: A frequent side product is the furoxan dimer, formed from the self-condensation of two molecules of benzonitrile oxide. This dimerization is a common issue with unstable nitrile oxides. To minimize its formation, the nitrile oxide should be generated slowly in situ in the presence of the dipolarophile (methyl propiolate). This ensures the nitrile oxide reacts preferentially in the desired cycloaddition. Using a slight excess of the dipolarophile can also help to outcompete the dimerization reaction.

Q4: How do reaction conditions like solvent and temperature affect the yield and regioselectivity?

A4: Solvent and temperature are critical parameters. The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the cycloaddition. For instance, more polar solvents can sometimes favor the formation of the 3,5-disubstituted regioisomer. Temperature control is crucial; while some thermal cycloadditions require heat to proceed at a reasonable rate, excessive temperatures can promote the formation of side products and decomposition. Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing specific solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Suggestion
Inefficient Nitrile Oxide Generation Ensure the precursor (e.g., benzaldehyde oxime) is pure. The choice of reagent for the in situ generation of the nitrile oxide is critical. Common reagents include oxidants like chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine. Verify the freshness and reactivity of these reagents.
Decomposition of Starting Materials or Product If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider lowering the reaction temperature if decomposition is suspected.
Poor Reactivity of Dipolarophile While methyl propiolate is generally reactive, ensure its purity. The presence of impurities could inhibit the reaction.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to a low yield. Typically, a slight excess of the dipolarophile (methyl propiolate) is used to efficiently trap the in situ generated nitrile oxide.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Troubleshooting Suggestion
Formation of the Regioisomer (Methyl 3-phenylisoxazole-5-carboxylate) The 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne can potentially yield two regioisomers. The regioselectivity is governed by the electronic and steric properties of the reactants.
Solvent Effects The polarity of the solvent can influence the regiochemical outcome. It is recommended to screen a variety of solvents with differing polarities to optimize the formation of the desired 5-phenyl-3-carboxylate isomer.
Temperature Effects Reaction temperature can also affect the ratio of regioisomers. A systematic variation of the temperature may be necessary to find the optimal conditions for the desired product.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Suggestion
Presence of Furoxan Dimer The furoxan dimer can sometimes have similar polarity to the desired product, making separation by column chromatography challenging. Optimizing the reaction to minimize its formation is the best approach. If it does form, careful selection of the eluent system for chromatography is necessary.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the crude product. Monitor the reaction by TLC to ensure all starting material is consumed.
Oily Product The crude product may be an oil. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Chloramine-T trihydrate (1.2 equivalents) or N-chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Solvent (e.g., ethanol, chloroform)

Procedure:

  • Dissolve the aldoxime and the terminal alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add Chloramine-T trihydrate (or NCS) to the mixture.

  • If using NCS, add triethylamine dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions employed. Below is a summary of how different parameters can influence the outcome.

Table 1: Influence of Reaction Parameters on Isoxazole Synthesis Yield

Method Oxidant/Reagent Solvent Temperature (°C) Typical Yield (%)
1,3-Dipolar CycloadditionChloramine-TEthanolRoom Temp - Reflux65-85
1,3-Dipolar CycloadditionN-Chlorosuccinimide/Et3NChloroformRoom Temp70-90
Microwave-AssistedVariesVariesVaries30-93

Note: The yields presented are typical ranges for 1,3-dipolar cycloadditions leading to isoxazoles and may vary for the specific synthesis of this compound.

Visualizations

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition Benzaldehyde Oxime Benzaldehyde Oxime In situ generation of Benzonitrile Oxide In situ generation of Benzonitrile Oxide Benzaldehyde Oxime->In situ generation of Benzonitrile Oxide Oxidant (e.g., Chloramine-T) Methyl Propiolate Methyl Propiolate Cycloaddition Cycloaddition Methyl Propiolate->Cycloaddition In situ generation of Benzonitrile Oxide->Cycloaddition This compound This compound Cycloaddition->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temp.) start->check_conditions check_side_reactions Investigate Side Reactions (e.g., Dimerization) start->check_side_reactions solution1 Use fresh, pure reagents. Adjust molar ratios. check_reagents->solution1 solution2 Screen different solvents. Optimize temperature. check_conditions->solution2 solution3 Slowly generate nitrile oxide in situ. Use excess dipolarophile. check_side_reactions->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Reaction Parameters cluster_issues Potential Issues Yield Yield Regioselectivity Regioselectivity Solvent Solvent Solvent->Yield Solvent->Regioselectivity Temperature Temperature Temperature->Yield Temperature->Regioselectivity Base Base Base->Yield Reaction_Time Reaction Time Reaction_Time->Yield Dimerization Nitrile Oxide Dimerization Dimerization->Yield Decomposition Decomposition Decomposition->Yield

Caption: Factors influencing reaction outcome.

Technical Support Center: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 5-phenylisoxazole-3-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield of this compound consistently low?

A1: Low yields are the most common issue and can be attributed to several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate. The main culprits are inefficient generation of the benzonitrile oxide from its precursor (e.g., benzaldehyde oxime) and competing side reactions. The most significant side reaction is the dimerization of the nitrile oxide intermediate, which can occur if it is not trapped quickly by the dipolarophile, methyl propiolate.[1]

Q2: I've isolated a significant amount of a solid, insoluble byproduct. What is it and how can its formation be minimized?

A2: This byproduct is most likely a furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the benzonitrile oxide intermediate.[1] This side reaction becomes dominant when the concentration of the generated nitrile oxide is high relative to the concentration of methyl propiolate. To minimize furoxan formation:

  • Slow Generation: Generate the nitrile oxide in situ slowly. This can be achieved by the dropwise addition of the oxidizing agent (e.g., N-chlorosuccinimide and a base) to the solution containing the benzaldehyde oxime and methyl propiolate.

  • Control Stoichiometry: Use a slight excess of the dipolarophile (methyl propiolate) to ensure the nitrile oxide is consumed as it is formed.

  • Maintain Dilution: Running the reaction under more dilute conditions can disfavor the second-order dimerization reaction.

Q3: My NMR analysis indicates the presence of an isomeric byproduct, Methyl 3-phenylisoxazole-5-carboxylate. How can I improve regioselectivity for the desired 5-phenyl product?

A3: The 1,3-dipolar cycloaddition of benzonitrile oxide to an unsymmetrical alkyne like methyl propiolate can theoretically produce two regioisomers. The formation of 3,5-disubstituted isoxazoles is often favored under conventional conditions due to steric and electronic effects.[2] While the synthesis of the 3-phenyl-5-carboxylate isomer is known, careful control of reaction conditions can favor the desired 5-phenyl-3-carboxylate product.[3] Factors influencing regioselectivity include the solvent, temperature, and the method used for nitrile oxide generation. It is recommended to adhere closely to established protocols that have demonstrated high regioselectivity for the target molecule.

Q4: My starting alkyne, methyl propiolate, is being consumed, but I'm not seeing a proportional increase in the desired product. What other reactions could be occurring?

A4: Methyl propiolate is a highly reactive, electron-deficient alkyne.[4] It is susceptible to side reactions, particularly under basic conditions which are often used for nitrile oxide generation. These side reactions can include base-catalyzed dimerization or oligomerization.[5][6] To mitigate this, ensure the base is added slowly and the reaction temperature is kept low to prevent uncontrolled polymerization of the alkyne.

Q5: I have detected a pyrazole derivative in my crude product mixture. What is the most probable source of this impurity?

A5: The formation of pyrazoles suggests the presence of hydrazine or a hydrazine derivative in your reaction.[7][8][9] This could be due to contamination in one of your starting materials or solvents. Pyrazoles are formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound or through cycloaddition with α,β-unsaturated ketones/alkynes.[9][10] Ensure high purity of all reagents, particularly the benzaldehyde oxime precursor, to avoid this side reaction.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Low product yield; significant precipitation of a solid byproduct.Nitrile Oxide Dimerization: The benzonitrile oxide intermediate is dimerizing to form a furoxan.[1]- Add the oxidizing agent (e.g., NCS/base solution) dropwise to the reaction mixture. - Use a slight excess (1.1-1.2 equivalents) of methyl propiolate. - Perform the reaction at lower temperatures (e.g., 0 °C to RT).
Product is a mixture of two regioisomers (5-phenyl-3-carboxylate and 3-phenyl-5-carboxylate).Lack of Regiocontrol: The cycloaddition is not proceeding with the desired regioselectivity.[2]- Screen different solvents (e.g., THF, CH2Cl2, Toluene). - Verify the method of nitrile oxide generation matches literature procedures known for high selectivity.
Low conversion; recovery of benzaldehyde oxime starting material.Inefficient Nitrile Oxide Generation: The precursor is not being effectively converted to the reactive intermediate.[1]- Ensure the oxidizing agent (e.g., NCS, Chloramine-T) is fresh and active. - Check the purity of the benzaldehyde oxime. - Consider alternative in situ generation methods, such as using NaCl/Oxone.[1]
Consumption of methyl propiolate without corresponding product formation; viscous oil or polymeric material observed.Alkyne Side Reactions: The electron-deficient methyl propiolate is undergoing dimerization or polymerization.[5][6]- Maintain a low reaction temperature. - Add the base slowly to avoid creating localized high concentrations. - Ensure the absence of nucleophilic impurities that could initiate polymerization.
Detection of a pyrazole impurity in the final product.Hydrazine Contamination: Trace amounts of hydrazine or its derivatives are reacting with intermediates.[7][10]- Use highly purified starting materials and solvents. - If synthesizing the oxime precursor, ensure all hydrazine reagents from previous steps are completely removed.

Experimental Protocol

Protocol 1: Synthesis of this compound via in situ Nitrile Oxide Generation

This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Reagents:

  • Benzaldehyde oxime

  • Methyl propiolate[4]

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzaldehyde oxime (1.0 eq.) and methyl propiolate (1.1 eq.) in the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution or slurry of N-Chlorosuccinimide (1.1 eq.) and Triethylamine (1.1 eq.) in the same anhydrous solvent.

  • Add the NCS/Triethylamine mixture dropwise to the stirred solution of oxime and alkyne over 1-2 hours, maintaining the temperature at 0 °C. The slow addition is crucial to minimize nitrile oxide dimerization.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. The resulting mixture is typically filtered to remove succinimide byproduct.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Visualizations

Main_Reaction_Pathway Benzaldoxime Benzaldehyde Oxime NitrileOxide Benzonitrile Oxide (In situ intermediate) Benzaldoxime->NitrileOxide [O] / -H2O Product Methyl 5-phenylisoxazole- 3-carboxylate NitrileOxide->Product MethylPropiolate Methyl Propiolate MethylPropiolate->Product [3+2] Cycloaddition

Caption: Main synthetic pathway via 1,3-dipolar cycloaddition.

Side_Reactions NitrileOxide Benzonitrile Oxide Furoxan Furoxan Byproduct (Dimer) NitrileOxide->Furoxan Dimerization (Major Side Reaction) WrongIsomer Methyl 3-phenylisoxazole- 5-carboxylate (Isomer) NitrileOxide->WrongIsomer Alternative Regiochemistry MethylPropiolate Methyl Propiolate AlkyneDimer Alkyne Dimer/ Polymer MethylPropiolate->AlkyneDimer Base-catalyzed self-reaction MethylPropiolate->WrongIsomer Alternative Regiochemistry

Caption: Common side reactions encountered during the synthesis.

Troubleshooting_Workflow Start Problem: Low or Impure Yield CheckByproduct Is a solid byproduct precipitating? Start->CheckByproduct CheckIsomers Does NMR show regioisomers? CheckByproduct->CheckIsomers No Sol_Dimer Cause: Nitrile Oxide Dimerization (See FAQ Q2) CheckByproduct->Sol_Dimer Yes CheckStartingMaterial Is starting oxime recovered? CheckIsomers->CheckStartingMaterial No Sol_Isomer Cause: Poor Regiocontrol (See FAQ Q3) CheckIsomers->Sol_Isomer Yes Sol_Generation Cause: Inefficient Nitrile Oxide Generation CheckStartingMaterial->Sol_Generation Yes Sol_Other Review other issues: - Alkyne Polymerization (Q4) - Contamination (Q5) CheckStartingMaterial->Sol_Other No

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 5-phenylisoxazole-3-carboxylate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound should be a white crystalline solid.[1] The reported melting point is in the range of 78-86 °C.[1] A broad melting range or a discolored appearance (e.g., yellow or oily) may indicate the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on literature for similar isoxazole derivatives and general solubility information, suitable solvents include ethanol, and dichloromethane.[2][3] Ethanol is a common choice for the recrystallization of isoxazole compounds.[4] A solvent screening is recommended to determine the optimal solvent for your specific batch, as impurity profiles can vary. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q3: What are the potential impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials such as 5-phenylisoxazole-3-carboxylic acid and byproducts from the esterification reaction.[5] If the synthesis started from the corresponding ethyl ester, the ethyl ester could also be a potential impurity. Residual solvents from the synthesis may also be present.

Q4: What is a reasonable expected yield for the recrystallization process?

A4: A successful recrystallization should provide a good recovery of the purified product. For a closely related isomer, a yield of 76% was reported for the initial purification of the crude product.[2] Yields can vary depending on the initial purity of the crude material and the recrystallization technique. A yield of 70-85% is generally considered good for a single recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is an adapted method based on the purification of a structurally similar isomer and general recrystallization principles. Optimization may be required.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Dichloromethane)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Perform a small-scale solvent screen to identify the best solvent. A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes typical parameters for the recrystallization of a related isoxazole compound, which can be used as a starting point for the purification of this compound.[2]

ParameterValueNotes
Solvent DichloromethaneEthanol is also a viable option.
Initial Yield (Crude) ~76%This was the yield after initial purification of the crude product.
Melting Point (Purified) 78-86 °CA sharp melting point within this range indicates high purity.
Appearance White Crystalline SolidColorless plate-like crystals may be obtained.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid). - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent.
Low yield of recovered crystals. - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled.- Use a pre-heated funnel for hot filtration.
Colored crystals. - Colored impurities are present.- Use activated charcoal to decolorize the solution before crystallization.

Visualizations

RecrystallizationWorkflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter If used cool Cool Slowly to Room Temperature charcoal->cool If not used hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end TroubleshootingTree issue Problem During Recrystallization no_crystals No Crystals Form issue->no_crystals oiling_out Product Oils Out issue->oiling_out low_yield Low Crystal Yield issue->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No high_impurity High impurity or low melting point? oiling_out->high_impurity check_mother_liquor Compound left in mother liquor? low_yield->check_mother_liquor boil_off Boil off some solvent too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed add_solvent Reheat, add more solvent, cool slowly high_impurity->add_solvent concentrate_cool Concentrate mother liquor and cool for second crop check_mother_liquor->concentrate_cool

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A2: Achieving high regioselectivity for the 3,5-disubstituted isoxazole is a common objective. Here are several strategies to consider:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or generated in situ from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole, which can improve selectivity.[2]

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role. Generally, in the reaction of a nitrile oxide with a terminal alkyne, the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide favors the formation of the 3,5-disubstituted isoxazole.[2]

Q3: Synthesizing 3,4-disubstituted isoxazoles is proving challenging, with the 3,5-isomer being the major product. What methods favor the 3,4-regioisomer?

A3: The synthesis of 3,4-disubstituted isoxazoles is often more difficult than their 3,5-disubstituted counterparts.[2] Here are some strategies that can be employed:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2]

Q4: My isoxazole synthesis is suffering from low yields. What are the common causes and how can I improve them?

A4: Low yields in isoxazole synthesis can arise from several factors. A primary issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[3] Other factors include suboptimal reaction conditions and steric hindrance.[2] Consider the following troubleshooting steps:

  • In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne.[3] This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[3]

  • Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne to keep its instantaneous concentration low.[3]

  • Excess Alkyne: Using a large excess of the alkyne can help it outcompete the dimerization reaction, though this may not be cost-effective on a large scale.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3] Conversely, for some reactions, systematically screening a range of temperatures (e.g., 60°C to 80°C) may improve yields, while higher temperatures could be detrimental.[1]

  • Reactant Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.[1]

Q5: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis?

A5: Solvent and temperature are critical parameters. The choice of solvent can affect reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] For instance, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This guide addresses specific issues that may arise during isoxazole synthesis leading to poor yields.

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature.[1]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[1]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Dimerization of Nitrile Oxide - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Side Reactions of Starting Materials - Protect sensitive functional groups on the starting materials that may be incompatible with the reaction conditions.- Purify starting materials to remove any impurities that could lead to side reactions.[1]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

This guide focuses on strategies to improve the regioselectivity of the isoxazole synthesis.

Influencing Factor Strategies for Improvement
Electronic Effects - The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]
Steric Hindrance - Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[3]
Catalysis - Experiment with different catalysts. Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers.[3] For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[3]
Solvent Choice - The choice of solvent can influence regioselectivity. In some cases, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[2]

This protocol describes a metal-free approach to favor the formation of 3,4-disubstituted isoxazoles.

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.

Protocol 2: General Procedure for the Synthesis of 5-Arylisoxazoles in Water[4]

This protocol offers an environmentally benign approach to synthesizing 5-arylisoxazoles.

  • In a round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Stir the reaction mixture while heating to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Isoxazole Synthesis check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide check_conditions Review Reaction Conditions start->check_conditions check_reactants Assess Starting Materials start->check_reactants solution_in_situ Generate Nitrile Oxide In Situ check_nitrile_oxide->solution_in_situ Dimerization suspected solution_slow_addition Slow Addition of Nitrile Oxide Precursor check_nitrile_oxide->solution_slow_addition Dimerization suspected solution_temp Optimize Temperature check_conditions->solution_temp solution_solvent Check Reactant Solubility & Solvent check_conditions->solution_solvent solution_purify Purify Starting Materials check_reactants->solution_purify solution_protect Protect Sensitive Groups check_reactants->solution_protect

Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.

Regioselectivity_Control start Poor Regioselectivity goal_35 Desired: 3,5-Disubstituted start->goal_35 goal_34 Desired: 3,4-Disubstituted start->goal_34 strategy_cu_catalysis Use Copper(I) Catalyst goal_35->strategy_cu_catalysis strategy_low_temp Lower Reaction Temperature goal_35->strategy_low_temp strategy_terminal_alkyne Use Terminal Alkyne goal_35->strategy_terminal_alkyne strategy_internal_alkyne Use Internal Alkyne goal_34->strategy_internal_alkyne strategy_enamine Enamine-based [3+2] Cycloaddition goal_34->strategy_enamine strategy_enamino_diketone Cyclocondensation of β-Enamino Diketone goal_34->strategy_enamino_diketone

Caption: Decision pathway for controlling regioselectivity in isoxazole synthesis.

References

Preventing N-O bond cleavage in isoxazole derivatives during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these versatile heterocycles, with a specific focus on preventing undesired N-O bond cleavage during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of N-O bond cleavage in isoxazole derivatives?

A1: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under several conditions:

  • Reductive Conditions: This is the most common cause of cleavage. Catalytic hydrogenation (e.g., using Raney Nickel, Pd/C, PtO2), and chemical reducing agents (e.g., LiAlH₄, SmI₂, Fe/HCl, NaBH₄/NiSO₄) can readily break the N-O bond.[1][2][3]

  • Basic Conditions: Strong bases or elevated temperatures under basic conditions can promote ring opening. For example, the isoxazole ring of the drug leflunomide shows significant decomposition at pH 10, a process that is accelerated at higher temperatures.[4]

  • Acidic Conditions: Strong acidic conditions, particularly at pH values below 3.5, can lead to degradation of the isoxazole ring.[5]

  • Photochemical Reactions: Exposure to UV light can induce cleavage of the N-O bond, often leading to rearrangement products like oxazoles through an azirine intermediate.[6][7][8]

  • Certain Metal Catalysts: Some transition metal catalysts, particularly those used for rearrangements or cycloadditions, can interact with the N-O bond and facilitate its cleavage.[4][6][9]

  • Deprotonation at C3: In some isoxazole systems, deprotonation at the C3 position can trigger the spontaneous cleavage of the N-O bond and subsequent ring opening.[10]

Q2: I need to reduce a functional group on my isoxazole derivative (e.g., a nitro or ester group) without cleaving the ring. What methods are recommended?

A2: Chemoselective reduction is key. Standard catalytic hydrogenation is often too harsh. Consider the following alternatives:

  • For Nitro Group Reduction: Mild reducing agents like SnCl₂/HCl or Fe/NH₄Cl in a carefully buffered system can sometimes be used, but conditions must be optimized. Transfer hydrogenation using milder hydrogen donors may also be an option.

  • For Ester or Carboxylic Acid Reduction: Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes selectively reduce esters to aldehydes or alcohols without affecting the isoxazole ring. Selective reduction of a methoxycarbonyl group on a pyridone synthesized from an isoxazole precursor has been achieved using NaBH₄.[3]

  • General Strategy: Always start with the mildest conditions possible (lower temperature, shorter reaction time) and carefully monitor the reaction for byproducts resulting from ring cleavage.

Q3: Are there any "protecting groups" for the isoxazole ring itself?

A3: Currently, there are no established methods for "protecting" the isoxazole ring's N-O bond in the way one would protect an alcohol or an amine. The stability of the ring is intrinsic to its structure and the reaction environment.[11][12] The primary strategy is not to protect the ring itself, but to use orthogonal reaction conditions and chemoselective reagents that modify other parts of the molecule while leaving the isoxazole moiety intact.[11][12][13]

Q4: How do substituents on the isoxazole ring affect its stability?

A4: Substituents can influence the electronic properties and steric environment of the isoxazole ring, thereby affecting its stability.

  • Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, which can be a prelude to ring cleavage under basic conditions.

  • Electron-donating groups can sometimes enhance stability.[14][15] For instance, in photochemical rearrangements, the nature of substituents at the 3- and 5-positions plays a critical role in directing the reaction pathway and can be tuned to favor desired isomers over ring-opening side products.[8]

  • Steric hindrance from bulky substituents can sometimes shield the ring from attack by reagents, offering a degree of kinetic stability.

Troubleshooting Guides

Issue 1: Unexpected N-O Bond Cleavage During a Reaction

You've attempted a transformation on a side chain of your isoxazole derivative, but analysis (TLC, LC-MS, NMR) shows significant formation of byproducts consistent with ring opening (e.g., β-hydroxy ketones, enaminones).[1][2]

Troubleshooting Workflow:

G start Problem: Unexpected N-O Bond Cleavage reagent Analyze Reagents: - Reductive? (H₂, LiAlH₄, etc.) - Strongly Basic/Acidic? - Metal Catalyst? start->reagent conditions Analyze Conditions: - High Temperature? - UV Light Exposure? start->conditions reagent_path Identify Problematic Reagent reagent->reagent_path conditions_path Identify Harsh Conditions conditions->conditions_path solution_reagent Solution: Switch to Milder, Chemoselective Reagent reagent_path->solution_reagent solution_conditions Solution: Lower Temperature, Exclude Light, Use Buffer conditions_path->solution_conditions end Successful Reaction: Isoxazole Ring Intact solution_reagent->end solution_conditions->end G sub Prepare Reactants: - 4-Iodoisoxazole (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Base (e.g., Na₂CO₃, 2.0 eq) - Solvent (e.g., Toluene/EtOH/H₂O) setup Reaction Setup: - Add reactants to flask - Degas solvent - Backfill with N₂/Ar sub->setup reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS (Typically 4-12 h) setup->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine - Dry over Na₂SO₄ reaction->workup purify Purification: - Concentrate in vacuo - Purify by column chromatography workup->purify

References

Technical Support Center: Optimization of Reaction Conditions for 5-Phenylisoxazole-3-Carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 5-phenylisoxazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 5-phenylisoxazole-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Ester Product Yield

Q1: My Fischer esterification (acid-catalyzed) is giving a low yield. What are the possible causes and solutions?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Equilibrium Limitation: The equilibrium may not favor the product.

    • Solution: Use a large excess of the alcohol (it can even serve as the solvent) to shift the equilibrium towards the ester product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄.

  • Insufficient Catalyst: The amount of acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) may be too low.

    • Solution: Increase the catalyst loading. Typically, a catalytic amount is sufficient, but optimization may be required.

  • Hydrolysis of Product: The ester product can be hydrolyzed back to the carboxylic acid if excess water is present during workup or if the reaction is not sufficiently driven to completion.

    • Solution: Ensure anhydrous conditions during the reaction and perform an efficient extraction during workup.

Q2: I am using a coupling reagent (e.g., DCC, EDC) for my esterification, but the yield is poor. What could be wrong?

A2: When using coupling reagents, several factors can affect the yield:

  • Steric Hindrance: If the alcohol is sterically bulky (e.g., a secondary or tertiary alcohol), the reaction rate can be significantly slower.

    • Solution: Increase the reaction time and/or temperature. Consider using a less hindered alcohol if the experimental design permits. For particularly hindered alcohols, the Steglich esterification using DCC with a DMAP catalyst is often effective.[2][3]

  • Side Reactions: In the absence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), the O-acylisourea intermediate formed from DCC can rearrange to a stable N-acylurea, which does not react with the alcohol.[3]

    • Solution: Add a catalytic amount of DMAP to the reaction mixture. DMAP acts as an acyl transfer agent, preventing the formation of the N-acylurea byproduct.[3]

  • Moisture: Coupling reagents are sensitive to moisture, which can hydrolyze them and reduce their effectiveness.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Impurities and Side Products

Q3: I am observing significant amounts of unreacted starting material in my final product. How can I improve the conversion?

A3: Unreacted starting material indicates an incomplete reaction. Refer to the solutions for Issue 1: Low or No Ester Product Yield to drive the reaction to completion. Additionally, consider the following:

  • Purification: Improve the purification method. Column chromatography with an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the ester product from the more polar carboxylic acid starting material. A basic wash (e.g., with aqueous NaHCO₃) during workup can also remove the acidic starting material.[4]

Q4: My reaction mixture shows multiple spots on TLC, suggesting side product formation. What are the likely side reactions?

A4: While the 5-phenylisoxazole-3-carboxylic acid moiety is generally stable, side reactions can occur under certain conditions:

  • Isoxazole Ring Opening: Although the isoxazole ring is stable under moderately acidic conditions, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to ring opening.[5][6]

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures. If ring opening is suspected, consider milder esterification methods, such as the Steglich esterification[2][7] or using thionyl chloride at lower temperatures.

  • Byproducts from Coupling Reagents: As mentioned, DCC can form a dicyclohexylurea (DCU) byproduct, and if DMAP is not used, an N-acylurea can also form.[2]

    • Solution: Most of the DCU is insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.[8] Proper use of DMAP will minimize N-acylurea formation.

Issue 3: Product Isolation and Purification Challenges

Q5: My ester product is an oil and is difficult to purify by recrystallization. What should I do?

A5: Many esters are oils at room temperature.

  • Solution: The primary method for purifying oily products is column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate to elute your product.

Q6: I am losing my product during the aqueous workup. How can I prevent this?

A6: Some esters, especially those with lower molecular weight alcohols, may have partial solubility in water.

  • Solution: Minimize the volume of aqueous washes. After extracting your product into an organic solvent, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Always wash the combined organic layers with brine to remove dissolved water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for preparing simple alkyl esters of 5-phenylisoxazole-3-carboxylic acid?

A1: The Fischer-Speier esterification is generally the most straightforward and economical method for preparing simple esters (e.g., methyl, ethyl).[1] This involves refluxing the carboxylic acid in a large excess of the desired alcohol with a catalytic amount of a strong acid like H₂SO₄.[9]

Q2: When should I use a coupling reagent like DCC instead of Fischer esterification?

A2: You should consider using a coupling reagent under the following circumstances:

  • When using precious, acid-sensitive, or sterically hindered alcohols.

  • When milder, room-temperature conditions are required to avoid degradation of sensitive functional groups. The Steglich esterification (DCC with a DMAP catalyst) is particularly useful in these cases.[3]

Q3: Can I use thionyl chloride (SOCl₂) to make the ester?

A3: Yes. A very effective method is to first convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride can then be reacted with the alcohol (often in the presence of a non-nucleophilic base like pyridine or triethylamine) to form the ester. This method is often high-yielding but involves harsher reagents. A protocol for a similar isoxazole has been described where the carboxylic acid is treated with thionyl chloride, and then methanol is added to furnish the methyl ester in good yield.[10]

Q4: Is the isoxazole ring stable under typical esterification conditions?

A4: The isoxazole ring is generally stable under the conditions of Fischer esterification (refluxing in alcohol with a catalytic amount of acid).[5] However, it is susceptible to cleavage under strongly basic conditions.[5] Prolonged heating in highly concentrated strong acid could also potentially lead to degradation.[6] It is always good practice to monitor the reaction by TLC to ensure the starting material is cleanly converted to the product without significant decomposition.

Q5: How can I monitor the progress of the esterification reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value (it will travel further up the TLC plate). By co-spotting the reaction mixture with the starting material, you can visualize the disappearance of the starting material and the appearance of the new product spot.[11]

Data Presentation

Table 1: Comparison of Common Esterification Methods for 5-Phenylisoxazole-3-Carboxylic Acid

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol (in excess), H₂SO₄ or p-TsOH (catalytic)Reflux in alcohol, 2-24 hEconomical, simple for primary and secondary alcohols.Equilibrium reaction, requires excess alcohol or water removal; not suitable for acid-sensitive substrates.
Steglich Esterification Alcohol, DCC, DMAP (catalytic)Anhydrous CH₂Cl₂ or DMF, Room Temperature, 2-12 hMild conditions, good for sterically hindered and acid-sensitive substrates.[2]DCC is an allergen; formation of dicyclohexylurea (DCU) byproduct which needs to be filtered off.[8]
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine or Et₃N1. Reflux in SOCl₂ or CH₂Cl₂ 2. 0°C to Room TemperatureHigh-yielding, not an equilibrium reaction.Harsher reagents (SOCl₂ is corrosive and toxic); two steps required.

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl 5-phenylisoxazole-3-carboxylate

  • To a solution of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in methanol (used as both reactant and solvent, ~10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for a Generic Ester of 5-phenylisoxazole-3-carboxylic acid

  • Dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate, washing the filter cake with CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Method cluster_process Process Carboxylic_Acid 5-Phenylisoxazole- 3-Carboxylic Acid Fischer Fischer (Acid Catalyst, Heat) Carboxylic_Acid->Fischer Steglich Steglich (DCC, DMAP) Carboxylic_Acid->Steglich Acyl_Chloride Acyl Chloride (SOCl₂, then Alcohol) Carboxylic_Acid->Acyl_Chloride Alcohol Alcohol (R-OH) Alcohol->Fischer Alcohol->Steglich Alcohol->Acyl_Chloride Reaction Reaction Monitoring (TLC) Fischer->Reaction Steglich->Reaction Acyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Upon Completion Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Ester Product Purification->Product Troubleshooting_Esterification Start Low Yield? Check_Eq Is it a Fischer Esterification? Start->Check_Eq Yes Check_Purity Impure Product? Start->Check_Purity No, Yield is Good Shift_Eq Increase Alcohol Excess Remove H₂O (Dean-Stark) Increase Reaction Time/Temp Check_Eq->Shift_Eq Yes Check_Coupling Is it a Coupling Reaction? Check_Eq->Check_Coupling No Shift_Eq->Check_Purity Optimize_Coupling Add Catalytic DMAP Ensure Anhydrous Conditions Increase Reaction Time Check_Coupling->Optimize_Coupling Yes Check_Coupling->Check_Purity No Optimize_Coupling->Check_Purity Purify Optimize Column Chromatography Perform Acid/Base Wash During Workup Check_Purity->Purify Yes Success Successful Esterification Check_Purity->Success No, Product is Pure Purify->Success

References

Identification of byproducts in Methyl 5-phenylisoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-phenylisoxazole-3-carboxylate. This guide focuses on the identification and mitigation of common byproducts encountered during synthesis, particularly through the 1,3-dipolar cycloaddition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the common challenges?

The most prevalent method for synthesizing the isoxazole core of this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. Key challenges in this synthesis include controlling regioselectivity, preventing the dimerization of the nitrile oxide intermediate, and minimizing the formation of other side products.[2][3]

Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. What are the likely byproducts in this synthesis?

Several byproducts can form during the synthesis of this compound. The most common include:

  • Furoxans (1,2,5-oxadiazole 2-oxides): These are dimers of the nitrile oxide intermediate and are a major byproduct if the nitrile oxide is not trapped efficiently by the alkyne.[3]

  • Regioisomers: Depending on the substitution pattern of the alkyne, the cycloaddition can potentially yield a mixture of regioisomers, such as Methyl 3-phenylisoxazole-5-carboxylate. The formation of the desired 3,5-disubstituted isoxazole is generally favored with terminal alkynes.[2]

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the starting aldoxime and alkyne in the final product mixture.

  • Oximes: The precursor to the nitrile oxide, benzaldoxime, may be present if its conversion to the nitrile oxide is incomplete.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors in a 1,3-dipolar cycloaddition:

  • Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide in situ is critical. Common reagents include oxidants like cerium ammonium nitrate (CAN) or (diacetoxyiodo)benzene (PIDA).[1] Optimizing the choice and stoichiometry of the oxidant is crucial.

  • Nitrile Oxide Dimerization: As mentioned, the nitrile oxide can dimerize to form furoxans, reducing the amount available to react with the dipolarophile.[3] This can be minimized by slowly adding the nitrile oxide precursor to the reaction mixture containing the alkyne, ensuring the alkyne is always in excess.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. Running the reaction at an optimal temperature can favor the desired cycloaddition over side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product with significant amount of a higher molecular weight byproduct. Dimerization of the nitrile oxide to form furoxan.1. Ensure slow addition of the aldoxime or oxidant to maintain a low concentration of the nitrile oxide. 2. Increase the concentration of the alkyne dipolarophile.
Presence of an isomeric byproduct with similar mass spectrum. Formation of a regioisomer (e.g., Methyl 3-phenylisoxazole-5-carboxylate).1. Confirm the structure using 2D NMR techniques (e.g., HMBC, NOESY). 2. Purification via column chromatography with an optimized solvent system may separate the isomers.
Significant amounts of starting materials remain after the reaction. Incomplete reaction.1. Increase the reaction time or temperature. 2. Verify the quality and reactivity of the reagents, especially the oxidant for nitrile oxide formation.
Product is difficult to purify from side products. Byproducts have similar polarity to the desired product.1. Attempt recrystallization from a suitable solvent system. 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase if silica gel is ineffective.

Experimental Protocols

Protocol 1: Identification of Byproducts by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Analysis: Look for the expected mass of the product (C11H9NO3, MW: 203.19), as well as potential dimer masses (furoxan) and isomer masses.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting gradient might be 95:5 hexane:ethyl acetate, progressing to 80:20.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Reaction Mixture lcms LC-MS Analysis start->lcms Analyze purification Column Chromatography start->purification Purify byproduct_id Byproduct Identification (Mass Analysis) lcms->byproduct_id Interpret Data pure_product Pure this compound purification->pure_product Isolate product_char Product Characterization (NMR, etc.) pure_product->product_char Confirm Structure

Caption: Workflow for byproduct identification and purification.

troubleshooting_logic start Low Yield or Impure Product check_dimer Check for Furoxan Dimer (High MW byproduct) start->check_dimer check_isomer Check for Regioisomer (Same MW, different Rt) start->check_isomer check_starting Check for Unreacted Starting Materials start->check_starting action_dimer Optimize Nitrile Oxide Generation/Trapping check_dimer->action_dimer Present action_isomer Optimize Reaction Conditions/Purification check_isomer->action_isomer Present action_starting Increase Reaction Time/ Temperature or Check Reagents check_starting->action_starting Present

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability issues of isoxazole compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Compound Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of isoxazole-containing molecules under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound is degrading during my experiment. What are the general stability characteristics of the isoxazole ring?

A1: The stability of the isoxazole ring is highly dependent on its substitution pattern. As a general rule, 3,5-disubstituted isoxazoles are relatively stable to both acidic and basic conditions. However, isoxazoles that are unsubstituted at the C3 or C5 position can be unstable, particularly under basic conditions. The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under various conditions, including reductive cleavage.

Q2: I am observing degradation of my isoxazole compound under acidic conditions. What is the likely degradation pathway?

A2: Under acidic conditions, the isoxazole ring can undergo hydrolysis. The reaction is often initiated by protonation of the ring nitrogen, which makes the ring more susceptible to nucleophilic attack by water. This can lead to ring opening and the formation of various degradation products. For example, the acid-catalyzed degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone has been shown to yield 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[1] The specific degradation products will depend on the structure of your particular isoxazole compound.

A proposed general mechanism for acid-catalyzed hydrolysis is outlined below:

AcidDegradation Isoxazole Isoxazole Derivative ProtonatedIsoxazole Protonated Isoxazole Isoxazole->ProtonatedIsoxazole + H+ Intermediate1 Water Adduct Intermediate ProtonatedIsoxazole->Intermediate1 + H2O RingOpened Ring-Opened Intermediate Intermediate1->RingOpened Ring Opening Products Degradation Products RingOpened->Products Further Reactions

Acid-Catalyzed Degradation Pathway of Isoxazoles.
Q3: My isoxazole compound seems to be unstable in the presence of a base. What is happening?

A3: Isoxazole rings, particularly those with a proton at the C3 or C5 position, can be susceptible to base-catalyzed degradation. The mechanism often involves deprotonation at an acidic site on the ring or a substituent, which can trigger ring-opening or rearrangement reactions. For instance, deprotonation at the C3 position can lead to cleavage of the O-N bond and subsequent ring opening. In some cases, this can lead to the formation of a ketonitrile intermediate. Base-promoted rearrangements of fused isoxazole systems have also been observed.

Below is a generalized workflow for investigating base-catalyzed degradation:

BaseDegradationWorkflow Start Observe Degradation in Basic Conditions Hypothesize Hypothesize Mechanism (e.g., Deprotonation, Ring Opening) Start->Hypothesize Experiment Conduct pH Controlled Study Hypothesize->Experiment Analyze Analyze Products (LC-MS, NMR) Experiment->Analyze Confirm Confirm Structure of Degradation Products Analyze->Confirm Optimize Optimize Reaction Conditions (pH, Temperature, Solvent) Confirm->Optimize

Workflow for Investigating Base-Catalyzed Degradation.
Q4: How can I systematically evaluate the stability of my isoxazole compound?

A4: A forced degradation study (also known as stress testing) is the recommended approach to systematically evaluate the stability of a drug substance or drug product.[2] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products and identify potential degradation pathways.

Troubleshooting Guides

Problem: Unexpected peak(s) appearing in my HPLC chromatogram over time.
Possible Cause Troubleshooting Steps
Acidic Degradation 1. Check the pH of your mobile phase and sample solutions. 2. If acidic, consider using a buffered mobile phase at a higher pH. 3. Perform a forced degradation study under acidic conditions (see Experimental Protocols) to confirm if the new peak corresponds to an acid-degradation product.
Basic Degradation 1. Check the pH of your mobile phase and sample solutions. 2. If basic, consider using a buffered mobile phase at a lower pH. 3. Conduct a forced degradation study under basic conditions (see Experimental Protocols) to identify the degradation product.
Oxidative Degradation 1. Degas your mobile phase and sample solutions. 2. Store solutions protected from air (e.g., under an inert atmosphere like nitrogen or argon). 3. Perform a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to see if the same degradation product is formed.
Photodegradation 1. Protect your samples from light using amber vials or by covering them with aluminum foil. 2. Conduct a photostability study by exposing the sample to a controlled light source to confirm light sensitivity.

Data Presentation

The stability of isoxazole derivatives is highly structure-dependent. The following table summarizes hypothetical stability data for different isoxazole compounds under forced degradation conditions. Actual results for your compound may vary.

Compound Substitution Pattern Acidic (0.1 M HCl, 60°C, 24h) Basic (0.1 M NaOH, 60°C, 24h) Oxidative (3% H₂O₂, RT, 24h)
Compound A 3-Phenyl-5-methylisoxazole< 5% Degradation< 5% Degradation~10% Degradation
Compound B 5-Methylisoxazole~15% Degradation> 50% Degradation~20% Degradation
Compound C 3,5-Dimethylisoxazole< 2% Degradation< 2% Degradation~5% Degradation

Experimental Protocols

Forced Degradation Study Protocol for Isoxazole Compounds

This protocol outlines a general procedure for conducting a forced degradation study on an isoxazole-containing compound.[2]

1. Objective: To investigate the degradation behavior of the isoxazole compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

2. Materials:

  • Isoxazole compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

3. Procedure:

3.1. Sample Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).

3.2. Acid Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.

3.3. Base Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Follow the same incubation and sampling procedure as described for acid hydrolysis (Step 3.2.2 and 3.2.3), neutralizing the aliquots with an equivalent amount of 0.1 M HCl.

  • If no degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.

3.4. Oxidative Degradation:

  • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3.5. Thermal Degradation (Solid State):

  • Place a known amount of the solid isoxazole compound in a vial.

  • Expose the solid to a high temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).

  • At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

3.6. Photodegradation (Solid and Solution):

  • Expose both the solid compound and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time intervals by HPLC.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation of the parent compound.

  • Characterize the degradation products using LC-MS, MS/MS, and/or NMR to elucidate their structures.[3][4]

Below is a flowchart illustrating the general workflow for a forced degradation study.

ForcedDegradationWorkflow Start Prepare Isoxazole Compound Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products (MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Forced Degradation Study Workflow.

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, controlling the regioselectivity of isoxazole synthesis is a critical challenge. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] However, a lack of selectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Choice: Less polar solvents may favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[1]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor can help maintain a low concentration of the dipole, which can improve regioselectivity.[1]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines has proven to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][2][3]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

Q3: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I improve the outcome?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide to address this issue:

  • Nitrile Oxide Instability: Nitrile oxides are often unstable and can dimerize to form furoxans.[1] To minimize this side reaction, generate the nitrile oxide in situ at a low temperature, ensuring it reacts promptly with the dipolarophile.[1]

  • Substrate Reactivity:

    • Electron-poor alkynes may exhibit sluggish reactivity. The addition of a catalyst, such as Cu(I), can often accelerate the reaction.[1]

    • Significant steric hindrance on either the nitrile oxide or the alkyne can decrease the reaction rate.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. For instance, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents have been reported to provide higher yields.[1]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important parameters to optimize.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of starting materials or intermediates.[1] Careful optimization of the reaction temperature is key.[1]

Q4: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen cycloaddition is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). This is often explained by Frontier Molecular Orbital (FMO) theory.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[1] In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Troubleshooting Guides

Guide 1: Improving Regioselectivity for 3,5-Disubstituted Isoxazoles

This guide provides a systematic approach to troubleshoot and optimize the synthesis of 3,5-disubstituted isoxazoles.

G cluster_0 Troubleshooting Workflow for 3,5-Isoxazole Synthesis Start Mixture of 3,4- and 3,5-isomers obtained Step1 Introduce Cu(I) catalyst (e.g., CuI, CuSO4/reducing agent) Start->Step1 Initial strategy Step2 Screen less polar solvents (e.g., Toluene, Dichloromethane) Step1->Step2 If selectivity is still low Step3 Lower reaction temperature Step2->Step3 For further improvement Step4 Employ in situ generation of nitrile oxide Step3->Step4 If nitrile oxide is unstable End High regioselectivity for 3,5-isomer Step4->End

Caption: Troubleshooting workflow for enhancing the regioselectivity of 3,5-disubstituted isoxazole synthesis.

Guide 2: Factors Influencing Regioselectivity

This diagram illustrates the key factors that researchers can manipulate to control the regiochemical outcome of isoxazole synthesis.

G cluster_1 Factors Controlling Regioselectivity cluster_Substrate Substrate Properties cluster_Conditions Reaction Conditions Regioselectivity Regioselectivity (3,4- vs 3,5-isomer) Electronic Electronic Effects (HOMO-LUMO interactions) Regioselectivity->Electronic Steric Steric Hindrance Regioselectivity->Steric Catalyst Catalyst (e.g., Cu(I), Ru, Lewis Acids) Regioselectivity->Catalyst Solvent Solvent Polarity Regioselectivity->Solvent Temperature Temperature Regioselectivity->Temperature Base Base Regioselectivity->Base

Caption: Key factors influencing the regioselectivity of isoxazole synthesis.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the regioselectivity in the synthesis of isoxazoles from β-enamino diketones.

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN2585:1580
3H₂O/EtOH2540:6065

Data adapted from a study on the cyclocondensation of β-enamino diketones with hydroxylamine.[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.[1]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI, 5 mol%)

  • N-Chlorosuccinimide (NCS, 1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Suitable solvent (e.g., THF or Toluene)

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and copper(I) iodide (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).

  • For in situ generation of the nitrile oxide, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol provides a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Non-polar solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method utilizes a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[2]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (4 mL)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1][2]

References

Removal of unreacted starting materials from Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 5-phenylisoxazole-3-carboxylate by removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude this compound product?

A1: Based on common synthetic routes, such as the 1,3-dipolar cycloaddition reaction, the most probable unreacted starting materials are benzaldehyde (or its corresponding oxime) and methyl propiolate . You may also find benzoic acid , which forms from the oxidation of benzaldehyde in the presence of air.[1]

Q2: How can I detect the presence of these impurities in my reaction mixture?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. You should run a TLC plate spotting the crude mixture alongside the starting materials as standards. Benzaldehyde typically has a different polarity and thus a different Rf value than the desired isoxazole product. 1H NMR spectroscopy can also be used to identify characteristic peaks of the impurities.

Q3: What is the most effective method for removing unreacted benzaldehyde?

A3: An aqueous wash with a sodium bisulfite solution is highly effective for selectively removing aldehydes.[1][2] The bisulfite reacts with the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous layer during a liquid-liquid workup.[2][3][4]

Q4: I see an impurity that I suspect is benzoic acid. How can I remove it?

A4: Benzoic acid can be easily removed by performing a basic aqueous wash.[1] By washing the reaction mixture (dissolved in an organic solvent) with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic benzoic acid is deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be easily separated.[1]

Q5: Are there purification options other than aqueous extraction?

A5: Yes, flash column chromatography is a very effective method for separating the desired product from both polar and non-polar impurities, including unreacted starting materials.[5][6] Recrystallization can also be an excellent final purification step to obtain highly pure this compound, often as a white solid.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Issue 1: Persistent Benzaldehyde Contamination
  • How to Identify: A persistent spot on TLC corresponding to the benzaldehyde standard. Often, the crude product may have a characteristic almond-like smell.

  • Primary Cause: Use of excess benzaldehyde in the reaction or incomplete conversion.

  • Solutions:

Method Description Advantages Disadvantages
Sodium Bisulfite Wash Involves a liquid-liquid extraction where the organic solution of the crude product is washed with a saturated aqueous solution of sodium bisulfite.[4]Highly selective for aldehydes, fast, and avoids chromatography.[2]The reaction is reversible; a basic wash can regenerate the aldehyde. Not effective for highly non-polar aldehydes where the adduct may be insoluble.[4]
Column Chromatography The crude mixture is separated on a silica gel column using an appropriate solvent system (eluent).[5][6]Excellent separation of multiple components. Can handle larger scales.Can be time-consuming and uses larger volumes of solvent. Some aldehydes can decompose on silica gel.[1]
Basic Wash (for Benzoic Acid) An extraction with a mild base like NaHCO₃ to remove the common oxidation byproduct, benzoic acid.[1]Effectively removes acidic impurities.Does not remove benzaldehyde itself.
Issue 2: Removing Unreacted Methyl Propiolate
  • How to Identify: A spot on TLC that does not correspond to the product or benzaldehyde. Methyl propiolate is a volatile liquid.[9]

  • Primary Cause: Use of excess methyl propiolate in the reaction.

  • Solutions:

Method Description Advantages Disadvantages
Evaporation under Reduced Pressure Gently warming the crude product under vacuum can help remove highly volatile impurities.Simple and requires no additional reagents.May not be completely effective and risks co-evaporation of other volatile components.
Column Chromatography This is the most reliable method for removing non-volatile residues of methyl propiolate or its oligomers.High purification efficiency.[6]Requires setting up a column and consumes solvents.

Purification Workflow and Decision Making

The following diagrams illustrate the general purification workflow and a decision-making process for impurity removal.

PurificationWorkflow crude Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude->solvent_removal dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) solvent_removal->dissolve basic_wash Basic Wash (aq. NaHCO₃) dissolve->basic_wash If Benzoic Acid is suspected bisulfite_wash Bisulfite Wash (aq. NaHSO₃) dissolve->bisulfite_wash If Benzaldehyde is present basic_wash->bisulfite_wash brine_wash Brine Wash bisulfite_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography If impurities remain pure_product Pure this compound filter_concentrate->pure_product If pure enough recrystallization Recrystallization chromatography->recrystallization For highest purity recrystallization->pure_product BenzaldehydeRemoval start Is unreacted Benzaldehyde present in crude product? yes_node Yes start->yes_node no_node No start->no_node check_other Are other impurities (e.g., methyl propiolate) a major concern? yes_node->check_other proceed Proceed with standard workup (e.g., Brine Wash, Drying) no_node->proceed bisulfite Perform Sodium Bisulfite Wash check_other->bisulfite No column Proceed directly to Column Chromatography check_other->column Yes

References

Validation & Comparative

A Tale of Two Rings: Unraveling the Bioactive Potential of Isoxazole and Oxazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative analysis of isoxazole and oxazole scaffolds reveals nuanced yet critical differences in their biological activities, offering a guide for researchers in the rational design of next-generation therapeutic agents. While structurally similar, the positional variance of the nitrogen and oxygen atoms within their five-membered heterocyclic rings significantly influences their pharmacological profiles across anticancer, anti-inflammatory, and antibacterial domains.

Isoxazole and oxazole are isomers, both featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. The key distinction lies in the arrangement of these heteroatoms: they are adjacent in the 1,2-position in isoxazoles and separated by a carbon atom in the 1,3-position in oxazoles.[1] This subtle structural shift dramatically impacts their electronic properties and, consequently, their interactions with biological targets. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2]

Comparative Quantitative Bioactivity

The biological potency of isoxazole and oxazole derivatives is highly dependent on the specific molecular target and the substitution patterns on the heterocyclic core.[1] The following tables summarize quantitative data from studies to highlight these differences. It is important to note that the data is collated from various studies and direct head-to-head comparisons under identical conditions are limited.

Anticancer Activity

Both isoxazole and oxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[3][4] Their mechanisms often involve targeting critical pathways in cancer cell proliferation and survival.[5][6]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Isoxazole and Oxazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Curcumin Derivative (40)MCF-7 (Breast)3.97[3]
Diosgenin Derivative (24)MCF-7 (Breast)9.15[3]
Diosgenin Derivative (24)A549 (Lung)14.92[3]
Chalcone Derivative (10a)DU145 (Prostate)0.96[3]
3,5-Diamino-4-(4'-bromophenylazo) isoxazolePC3 (Prostate)14.11[7]
Oxazole Sulfonamide DerivativeHOP-92 (Lung)4.56[4]
Sulfonamide DerivativeMDA-MB-468 (Breast)21.0[4]
Phosphonate DerivativeLeukemia (CCRF-CEM)<10[4]
Oxazolo[4,5-d]pyrimidine (5)MDA-MB-231 (Breast)Not specified, high inhibition[8]
Oxazolo[5,4-d]pyrimidine (10)MDA-MB-231 (Breast)Not specified, high inhibition[8]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison of potency should be made with caution as experimental conditions may vary.

Anti-inflammatory Activity

Derivatives of both heterocycles have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10][11]

Table 2: Comparative Anti-inflammatory Activity (COX Inhibition IC₅₀ in µM)

Compound ClassDerivative ExampleTargetIC₅₀ (µM)Reference
Isoxazole Diaryl isoxazole (Compound 3)COX-20.95[12]
Isoxazolo[5,4-d]isoxazol-3-yl aryl methanoneCOX-2 selectiveNot specified, significant[12]
MofezolacCOX-10.0079[13]
Substituted Isoxazole (C6)COX-2Not specified, significant[14]
Oxazole Di-phenyloxazolone (Derivative II)COX-20.019[9]
Di-phenyloxazolone (Derivative IVb)COX-20.80[9]
1,3,4-Oxadiazole hybrid (ODZ2)COX-20.48[10]
1,3,4-Oxadiazole hybrid (ODZ3)COX-22.30[10]

Note: Data is compiled from multiple sources. The selectivity index (SI) is a critical parameter for COX inhibitors, and direct comparisons should consider this factor where available.

Antibacterial Activity

The antibacterial potential of both scaffolds has been extensively explored, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[2][15][16][17]

Table 3: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleGram-positive (e.g., S. aureus)Gram-negative (e.g., E. coli)Reference
Isoxazole N³, N⁵-di(substituted)isoxazole (178f)11095[15]
Imidazo[1,2-c]pyrimidine hybrid1.56 - 6.25-[18]
Oxadiazole hybrid (ED)62.5>500[19]
Dihydroisoxazole derivative (42e)100200[2]
Oxazole Oxazole-Pyridine HybridNot specified, activeNot specified, active[16]
Benzoxazole derivative (17)ActiveActive[16]
2,4-disubstituted oxazole (28)ActiveActive[16]
Carbazole-Oxadiazole hybrid (5g)0.25 - 40.25 - 4[12]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth. Lower values indicate higher potency.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of isoxazole and oxazole derivatives stem from their engagement with various cellular signaling pathways.

Anticancer Signaling

Oxazole derivatives have been shown to inhibit several key pathways in cancer progression. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for tumor cell proliferation and survival.[4][5] Some oxazoles also interfere with DNA topoisomerases and activate the Keap-Nrf2 pathway.[5]

dot

Caption: Key anticancer signaling pathways modulated by oxazole and isoxazole derivatives.

Isoxazole-based compounds can induce apoptosis (programmed cell death) in cancer cells and act as aromatase inhibitors, which is a key strategy in hormone-dependent cancers like breast cancer.[6]

Anti-inflammatory Signaling

In the context of inflammation, isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This action is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

dot

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->NFkB_Pathway Inhibits

Caption: Anti-inflammatory mechanism of isoxazole via inhibition of the NF-κB pathway.

Experimental Protocols

Standardized methodologies are essential for the reliable evaluation and comparison of the bioactivities of isoxazole and oxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (isoxazole or oxazole derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

dot

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed adhere Incubate (24h) to allow adherence seed->adhere treat Treat cells with Isoxazole/Oxazole derivatives adhere->treat incubate_treat Incubate (e.g., 48h) treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize read Measure absorbance (570-590 nm) solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: General workflow for the MTT cytotoxicity assay.

Antibacterial Activity: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[4][9]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar using a sterile cork borer.[4]

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.[9]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2) enzymes.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), the enzyme (COX-1 or COX-2), and the test inhibitor.

  • Enzyme Pre-incubation: In a reaction tube, mix the buffer, co-factors, and enzyme solution.

  • Inhibitor Addition: Add the test compound (isoxazole or oxazole derivative) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes) to allow for interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).

  • Quantification: The product of the reaction (e.g., Prostaglandin E₂) is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an Enzyme Immunoassay (EIA). The inhibitory activity is determined by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor.

Conclusion

The comparative analysis of isoxazole and oxazole derivatives underscores the profound impact of subtle structural isomerism on biological activity. While both scaffolds are rich sources of pharmacologically active compounds, the data suggests that isoxazoles may hold an advantage in certain enzyme inhibition contexts, whereas oxazoles show potent activity through mechanisms like tubulin and STAT3 inhibition. The choice between an isoxazole and an oxazole core in drug design is therefore not arbitrary but a critical decision that should be guided by the specific biological target and desired mechanism of action. This guide highlights the necessity of parallel synthesis and evaluation of both isomeric scaffolds during the drug discovery process to unlock the full therapeutic potential of these versatile heterocyles.

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The 3,5-disubstituted substitution pattern is particularly common in pharmacologically active molecules. This guide provides a comparative overview of three prominent synthetic routes to 3,5-disubstituted isoxazoles, offering researchers and drug development professionals a basis for method selection. The comparison includes detailed experimental protocols, quantitative data on yields, and visual representations of the synthetic pathways.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most versatile and widely employed methods for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3] The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride to avoid its dimerization.[2] Variations of this method include metal-free conditions, the use of copper catalysts, and microwave-assisted reactions to improve yields and reaction times.[4][5]

Logical Workflow for 1,3-Dipolar Cycloaddition

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime Oxidant_Base Oxidant/Base (e.g., NCS, DBU) Aldoxime->Oxidant_Base Hydroximoyl_Chloride Hydroximoyl Chloride Base Base (e.g., Et3N) Hydroximoyl_Chloride->Base Nitrile_Oxide Nitrile Oxide Intermediate Oxidant_Base->Nitrile_Oxide In situ Base->Nitrile_Oxide In situ Alkyne Terminal Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Catalyst Catalyst (optional) (e.g., Cu(I)) Catalyst->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Reaction Condensation/ Cyclization Chalcone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isoxazole 3,5-Disubstituted Isoxazole Reaction->Isoxazole Nitroenone β-Nitroenone Domino_Reaction Domino Reductive Nef Reaction/Cyclization Nitroenone->Domino_Reaction Reducing_Agent Reducing Agent (SnCl2·2H2O) Reducing_Agent->Domino_Reaction Solvent Solvent (Ethyl Acetate) Solvent->Domino_Reaction Isoxazole 3,5-Disubstituted Isoxazole Domino_Reaction->Isoxazole

References

A Comparative Guide to Heterocyclic Building Blocks: Methyl 5-phenylisoxazole-3-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. This guide provides an objective comparison of Methyl 5-phenylisoxazole-3-carboxylate, a key isoxazole-based building block, with other prominent five-membered heterocyclic alternatives: pyrazoles, imidazoles, thiazoles, and oxazoles. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Introduction to this compound

This compound is a versatile building block in drug discovery, featuring the isoxazole ring—a five-membered heterocycle with adjacent nitrogen and oxygen atoms. The isoxazole moiety is a "privileged structure," frequently found in a variety of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive scaffold for modulating a molecule's properties to enhance efficacy, selectivity, and metabolic stability.[3]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a heterocyclic core, such as its acidity/basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted pKa and logP values for the parent carboxylic acids of isoxazole, pyrazole, imidazole, thiazole, and oxazole to provide a baseline for comparison.

Heterocyclic Carboxylic AcidStructurePredicted pKaPredicted logP
5-Phenylisoxazole-3-carboxylic acid-6.432.03
1H-Pyrazole-3-carboxylic acid3.200.24
1H-Imidazole-4-carboxylic acid2.69-0.87
Thiazole-4-carboxylic acid3.570.53
Oxazole-4-carboxylic acid3.390.34

Data Interpretation: The isoxazole derivative stands out with a significantly lower predicted pKa, indicating it is a much stronger acid compared to the other heterocycles. Its logP value suggests a higher lipophilicity. These differences can have profound implications for drug design. For instance, the higher acidity of the isoxazole carboxylic acid might influence its interaction with biological targets and its solubility at different pH values. The greater lipophilicity could enhance membrane permeability but might also lead to increased metabolic susceptibility or off-target effects.

Comparative Biological Activity

The choice of a heterocyclic core can dramatically impact the biological activity of a molecule. Below is a summary of studies that have compared the activity of isoxazole-containing compounds with their isomeric or bioisosteric counterparts.

TargetIsoxazole Analog (IC₅₀)Alternative Heterocycle Analog (IC₅₀)Fold Difference
VEGFR238 nM (Isoxazole)Not specified (Oxazole)-
α-amylase16.4 µM (Phenylisoxazole quinoxalin-2-amine)>50 µM (Acarbose - reference)>3x more potent
α-glucosidase15.2 µM (Phenylisoxazole quinoxalin-2-amine)49.3 µM (Acarbose - reference)~3.2x more potent
Anticancer (HeLa)0.91 µM (Phenyl-isoxazole-carboxamide)Not directly compared-
Anticancer (Hep3B)5.96 µM (Phenyl-isoxazole-carboxamide)Not directly compared-

Key Findings:

  • In the context of VEGFR2 inhibition, an isoxazole derivative demonstrated potent activity.[4]

  • Phenylisoxazole-containing hybrids have shown significant inhibitory potential against α-amylase and α-glucosidase, outperforming the reference compound acarbose.[5]

  • Phenyl-isoxazole-carboxamides have exhibited potent anticancer activity against various cell lines.[6]

Metabolic Stability

Metabolic stability is a crucial parameter in drug development, as it determines the half-life of a compound in the body. The pyrazole ring is often considered to be metabolically robust.[7] The N-O bond in the isoxazole ring, on the other hand, can be susceptible to reductive cleavage in certain metabolic environments, which can be a metabolic liability or, in some cases, a desired feature for prodrug design.[3]

Experimental Protocols

Synthesis of this compound

A representative synthesis for a similar compound, Methyl 3-phenylisoxazole-5-carboxylate, is provided below and can be adapted.[8]

Step 1: Synthesis of 3-Phenyl-isoxazole-5-carbonyl chloride

  • Dissolve 3-Phenylisoxazole-5-carboxylic acid (10 mmol, 1.95 g) in 100 ml of dichloromethane.

  • Cool the solution in an ice bath.

  • Add thionyl chloride (12 mmol, 1.43 g) dropwise while stirring for 20 minutes.

  • Remove the solvent under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

Step 2: Esterification

  • To the crude 3-Phenyl-isoxazole-5-carbonyl chloride, add methanol (20 mmol, 0.64 g).

  • Stir the mixture for 6 hours at room temperature.

  • Purify the resulting residue to obtain the final product as a white solid.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[1]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.

  • Sample Preparation: Dissolve the test compound in a suitable solvent to a concentration of at least 10⁻⁴ M.

  • Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acids) or 0.1 M HCl (for bases). Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Perform at least three replicate titrations.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is determined using the traditional shake-flask method.[4]

  • Pre-equilibration: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-equilibrated n-octanol and aqueous buffer in a known volume ratio.

  • Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes the assessment of metabolic stability using liver microsomes.[9]

  • Preparation of Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Prepare an incubation mixture containing the test compound (at a final concentration of, for example, 1 µM) and the liver microsomal suspension.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Visualizing the Context: Pathways and Workflows

Signaling Pathway: COX-2 Inhibition

Many isoxazole-containing compounds are known to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The following diagram illustrates a simplified COX-2 signaling pathway.

COX2_Pathway cluster_membrane Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Proinflammatory_Stimuli->Phospholipase_A2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2_Enzyme inhibits Bioisosteric_Replacement_Workflow cluster_screening Comparative Assays Start Lead Compound (e.g., with Isoxazole core) Design Design Analogs with Alternative Heterocycles (Pyrazole, Imidazole, Thiazole, Oxazole) Start->Design Synthesis Chemical Synthesis of Analog Series Design->Synthesis Screening In Vitro Screening Synthesis->Screening Physicochemical Physicochemical Profiling (pKa, logP, Solubility) Biological Biological Activity (IC50/EC50) Metabolic Metabolic Stability (t1/2 in Microsomes) SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Biological->SAR Metabolic->SAR Selection Selection of Candidate(s) for In Vivo Studies SAR->Selection

References

Unveiling the Anticancer Potential of Methyl 5-phenylisoxazole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds, particularly isoxazole derivatives, have emerged as a promising class of molecules. This guide provides a comparative analysis of the efficacy of methyl 5-phenylisoxazole-3-carboxylate derivatives against various cancer cell lines, supported by experimental data and detailed protocols to aid in research and development.

Comparative Efficacy Against Cancer Cell Lines

A pivotal study by Al-Ostath et al. (2022) synthesized a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and evaluated their in-vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTS assay. The results, summarized in the table below, highlight the varying degrees of efficacy of these derivatives against different cancer types.

Compound IDDerivative Structure (Modification on Carboxamide Nitrogen)B16F1 (Melanoma) IC50 (µM)Colo205 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)
2a N-(4-Chloro-2,5-dimethoxyphenyl)40.859.187.5529.61
2b N-(4-(tert-butyl)phenyl)42.9331.0621.64>50
2c N-(4-(2-methoxyphenoxy)phenyl)21.5328.5119.82>50
2d N-(4-(methylthio)phenyl)18.7625.4315.9145.33
2e N-(4-chloro-2-nitrophenyl)0.079 15.8810.2321.76
2f N-(4-cyanophenyl)35.1142.1730.15>50
Doxorubicin (Standard Chemotherapy)0.056---

Data sourced from Al-Ostath et al. (2022). A dash (-) indicates data not provided in the source.[1]

Notably, compound 2e , featuring a 4-chloro-2-nitrophenyl substitution, demonstrated remarkable potency against the B16F1 melanoma cell line, with an IC50 value of 0.079 µM, comparable to the standard chemotherapeutic drug, Doxorubicin.[1] Compound 2a also showed significant activity against Colo205 and HepG2 cell lines.[1] These findings underscore the potential of specific substitutions on the phenylisoxazole scaffold to enhance anticancer activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives

The general synthetic procedure involves a coupling reaction between 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid and various aniline derivatives.

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective aniline derivative (1 equivalent).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Cell Viability Assay (MTS Assay)

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, often involving the activation of caspase signaling pathways.[2] Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

The experimental workflow for evaluating the anticancer efficacy of these compounds typically follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTS_Assay MTS Assay for Cell Viability Cell_Culture->MTS_Assay IC50_Determination IC50 Value Determination MTS_Assay->IC50_Determination Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Select potent compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases) Apoptosis_Assay->Pathway_Analysis

Caption: Experimental workflow for anticancer drug evaluation.

References

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the performance of 5-phenylisoxazole-3-carboxylate derivatives against various biological targets, supported by experimental data.

Comparative Biological Activities

Xanthine Oxidase Inhibitory Activity

A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.[1] The inhibitory activities, expressed as IC50 values, are summarized in Table 1.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylate Analogs [1]

Compound IDRIC50 (µM)
5a 2-CN1.28
5b 3-CN0.85
5c 4-CN1.56
5d 3-NO23.42
5e 4-NO24.17
11a 2-CH2-Ph-3-CN0.56
11b 2-CH2-Ph-4-CN0.98
11c 2-CH2-Ph-3-NO22.15
11d 2-CH2-Ph-4-NO22.89
11e 2-CH2-Ph5.21
Allopurinol -2.37

Structure-Activity Relationship Summary for Xanthine Oxidase Inhibition:

  • Influence of Phenyl Ring Substituents: The presence of a cyano (CN) or nitro (NO2) group on the phenyl ring is crucial for inhibitory activity.

  • Position of the Cyano Group: A cyano group at the 3-position of the phenyl ring (compound 5b ) resulted in the most potent inhibitory activity among the simple substituted analogs.[1]

  • Cyano vs. Nitro Group: The transformation of a cyano group to a nitro group generally leads to a reduction in inhibitory potency.[1]

  • Esterification and Benzyl Substitution: Esterification of the carboxylic acid and introduction of a substituted benzyl group at the 2-position of the ester significantly influenced activity. Compound 11a , with a 3-cyanobenzyl group, was the most potent inhibitor in the series.[1]

Anticancer Activity

While extensive SAR studies on the anticancer activity of the 5-phenylisoxazole-3-carboxylate scaffold are limited, related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] These findings provide valuable insights into the potential of this structural class as anticancer agents. The IC50 values for a selection of these compounds are presented in Table 2.

Table 2: Cytotoxic Activity of 5-Methyl-3-Phenylisoxazole-4-Carboxamide Analogs [2]

Compound IDRB16F1 (Melanoma) IC50 (µM)Colo205 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)Hek293t (Normal) IC50 (µM)
2a 4-Chloro-2,5-dimethoxyphenyl40.859.1797.5529.822.54
2b 4-Fluorophenyl1.0529.3312.33>20012.01
2c 4-(2-Methoxyphenoxy)phenyl42.9364.9138.33>20010.33
2d 4-(Methylthio)phenyl2.5632.8815.33158.415.33
2e 4-Phenoxyphenyl0.07912.9310.93129.1710.93
2f 4-Benzyloxyphenyl1.1922.3311.33183.3311.33
Doxorubicin -0.0560.0890.0980.1020.581

Structure-Activity Relationship Summary for Anticancer Activity:

  • Broad Spectrum Activity: Compound 2a , featuring a 4-chloro-2,5-dimethoxyphenyl substituent, displayed a broad range of activity against multiple cancer cell lines.[2]

  • Potency against Melanoma: Compound 2e , with a 4-phenoxyphenyl group, was the most active against the B16F1 melanoma cell line, with an IC50 value of 0.079 µM, comparable to the standard drug Doxorubicin.[2]

  • Selectivity: While some compounds showed potent anticancer activity, they also exhibited cytotoxicity against the normal Hek293t cell line, indicating a need for further optimization to improve selectivity.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds

  • Allopurinol (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and xanthine oxidase solution.

  • Incubate the mixture at 25 °C for 15 minutes.

  • Initiate the reaction by adding a solution of xanthine.

  • Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., B16F1, Colo205, HepG2, HeLa)

  • Normal cell line (e.g., Hek293t)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway Diagram

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Product Xanthine_Oxidase->Uric_Acid Product Inhibitor 5-Phenylisoxazole- 3-carboxylate Analog Inhibitor->Xanthine_Oxidase Inhibition

Caption: Inhibition of the Xanthine Oxidase Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-Phenylisoxazole-3-carboxylate Analogs Purification Purification and Characterization Synthesis->Purification Xanthine_Oxidase_Assay Xanthine Oxidase Inhibition Assay Purification->Xanthine_Oxidase_Assay Anticancer_Assay Anticancer (MTT) Assay Purification->Anticancer_Assay IC50_Determination IC50 Value Determination Xanthine_Oxidase_Assay->IC50_Determination Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis SAR_Logic cluster_substituents Substitutions cluster_activity Biological Activity Core 5-Phenylisoxazole-3-carboxylate Scaffold Phenyl_Sub Phenyl Ring Substituents (e.g., CN, NO2) Core->Phenyl_Sub Ester_Sub Ester Modifications (e.g., Benzyl esters) Core->Ester_Sub XO_Inhibition Xanthine Oxidase Inhibition Phenyl_Sub->XO_Inhibition Influences Anticancer Anticancer Activity Phenyl_Sub->Anticancer Potentially Influences Ester_Sub->XO_Inhibition Influences

References

Comparative analysis of the biological activities of isoxazole and pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Isoxazole and Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Comparative Anticancer Activity

Both isoxazole and pyrazole derivatives have been extensively investigated for their potential as anticancer agents.[4] Comparative studies often reveal that the choice of the heterocyclic core, combined with specific substitutions, can significantly influence cytotoxicity and selectivity against various cancer cell lines.

In one study, chiral isoxazoline (a partially saturated analog of isoxazole) and pyrazole derivatives were synthesized from (R)-Carvone and tested for cytotoxicity against human fibrosarcoma (HT1080), breast cancer (MCF-7), and lung cancer (A-549) cell lines.[5][6] The isoxazoline derivatives demonstrated significantly better anticancer activity against HT1080 cells compared to their pyrazole counterparts.[5][6]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Isoxazole and Pyrazole Derivatives Against HT1080 Cancer Cell Line

Compound Type Derivative IC₅₀ (µM) against HT1080
Isoxazoline 16a 16.1[1][5]
16b 10.72[1][5]
16c 9.02[1][5]
Pyrazole All tested derivatives > 100[5][6]

Source: Data extracted from studies by Oubella and colleagues.[5][6]

Another study noted that modifying the natural product diosgenin with an A-ring substituted isoxazole fraction led to potent anticancer activity against MCF-7 and A549 cells, with IC₅₀ values of 9.15 µM and 14.92 µM, respectively.[1][5] This suggests that the inclusion of the isoxazole moiety can enhance the cytotoxic properties of a parent compound.[1][5]

The general workflow for assessing the anticancer potential of these compounds often involves the MTT assay, which measures cell viability.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate (24h) to allow attachment start->incubate1 treat Treat cells with Isoxazole/Pyrazole Derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl) -2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of Formazan) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize measure Measure Absorbance (e.g., at 570 nm) using a Plate Reader solubilize->measure analyze Calculate Cell Viability and Determine IC₅₀ measure->analyze

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

Comparative Antimicrobial Activity

The fight against drug-resistant microbes is a global priority, and both isoxazole and pyrazole derivatives have been explored as potential new antimicrobial agents.[7][8]

A study involving a series of newly synthesized pyrazole and isoxazole derivatives tested them against several bacterial and fungal strains.[7][8] The results showed that both classes of compounds demonstrated significant to good antimicrobial activity, with some derivatives showing promising Minimum Inhibitory Concentration (MIC) values.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Organism Compound Class Derivative MIC (µg/mL) Standard Drug MIC (µg/mL)
Bacillus subtilis (Gram +) Pyrazole 14 7.8 - 62.5 Gentamycin 15.62
Staphylococcus aureus (Gram +) Pyrazole 14 7.8 - 62.5 Gentamycin 15.62
Escherichia coli (Gram -) Isoxazole 24 31.25 - 125 Gentamycin 31.25
Candida albicans (Fungus) Pyrazole 14, 17, 20 15.62 - 31.25 Fluconazole 15.62
Isoxazole 24 15.62 - 31.25 Fluconazole 15.62

Source: Data from a study on novel pyrazole and isoxazole derivatives.[7]

Interestingly, in this series, the pyrazole derivative 14 (a 5-hydroxy-1H-pyrazole-1-carbothioamide) was particularly effective against Gram-positive bacteria and also exhibited potent biofilm inhibitory activity.[7] The structure-activity relationship (SAR) is crucial in determining which heterocyclic core is more advantageous for a specific microbial target.

The logical relationship between the core heterocyclic structure and its resulting biological activity is a central concept in medicinal chemistry. Modifications to the core or its substituents can drastically alter efficacy.

SAR_Logic Core Core Heterocycle Isoxazole Isoxazole Ring (O, N adjacent) Core->Isoxazole Choice of Scaffold Pyrazole Pyrazole Ring (N, N adjacent) Core->Pyrazole Choice of Scaffold Activity Biological Activity (e.g., Antimicrobial, Anticancer) Isoxazole->Activity Influences Potency & Selectivity Pyrazole->Activity Influences Potency & Selectivity Substituents Peripheral Substituents (e.g., -Cl, -OCH₃, -NO₂) Substituents->Isoxazole Modifies Properties Substituents->Pyrazole Modifies Properties

Caption: Structure-Activity Relationship (SAR) logic for heterocyclic derivatives.

Experimental Protocols

To ensure reproducibility and allow for objective comparison, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HT1080, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the isoxazole and pyrazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

References

Comparative Anti-Inflammatory Properties of Methyl 5-phenylisoxazole-3-carboxylate Derivatives: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-inflammatory properties of novel Methyl 5-phenylisoxazole-3-carboxylate derivatives. Through a comparative analysis with established anti-inflammatory agents, this document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows. The objective is to offer a clear, data-driven perspective on the potential of this chemical scaffold in the development of new anti-inflammatory therapeutics.

In-Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

A pivotal mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. The selective inhibition of the inducible isoform, COX-2, over the constitutive COX-1 is a desirable trait to minimize gastrointestinal side effects.

While specific IC50 data for a broad range of this compound derivatives are not extensively available in publicly accessible literature, a study on structurally related isoxazole-carboxamide derivatives provides valuable insights into the potential of the isoxazole scaffold. The following table presents the COX-1 and COX-2 inhibitory activities of selected isoxazole-carboxamide derivatives compared to the standard drugs, Celecoxib (a selective COX-2 inhibitor) and Ketoprofen (a non-selective COX inhibitor).[1]

Compound/DrugCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivative A13 64134.63
Isoxazole Derivative B2 --20.7
Celecoxib ---
Ketoprofen ---

Note: Specific IC50 values for Celecoxib and Ketoprofen were not provided in the direct source but are well-established in pharmacological literature. Derivative B2's high selectivity index suggests a strong preference for COX-2 inhibition.[1]

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the in-vivo efficacy of potential anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins, making it a suitable model for assessing COX inhibitors.

Data on the in-vivo activity of specific this compound derivatives is limited. However, studies on other isoxazole derivatives demonstrate the anti-inflammatory potential of this heterocyclic core. For a comparative perspective, the table below shows the percentage inhibition of paw edema by a standard NSAID, Indomethacin, at different time points.

TreatmentDoseTime after Carrageenan (hours)% Inhibition of Edema
Indomethacin 10 mg/kg3~50-60%
Indomethacin 10 mg/kg5~60-70%

Note: The percentage of inhibition can vary between studies depending on the specific experimental conditions.

Cellular Anti-Inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

The inflammatory cascade involves the production and release of various signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a compound to suppress the production of these cytokines in stimulated immune cells, such as lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, is a strong indicator of its anti-inflammatory potential.

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel compounds, detailed experimental protocols for the key assays are provided below.

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

Procedure:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the test compound at various concentrations.

  • Add purified ovine COX-1 or human recombinant COX-2 enzyme to the respective wells.

  • Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase reaction.

  • After a defined incubation period at 37°C, add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the amount of oxidized chromogen.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.

In-Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or the reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In-Vitro Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This assay evaluates the effect of a compound on the production of key pro-inflammatory cytokines in immune cells.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of Prostaglandin Synthesis and Inhibition

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Phospholipase A2 Phospholipase A2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 (inducible) Inhibition Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (constitutive) Non-selective NSAIDs->COX-2 (inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (inducible)

Caption: Prostaglandin synthesis pathway and sites of inhibition.

Experimental Workflow for In-Vivo Anti-Inflammatory Assay

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis Acclimatization Acclimatization Initial Paw Volume Measurement Initial Paw Volume Measurement Acclimatization->Initial Paw Volume Measurement Vehicle (Control) Vehicle (Control) Initial Paw Volume Measurement->Vehicle (Control) Test Compound Test Compound Initial Paw Volume Measurement->Test Compound Standard Drug Standard Drug Initial Paw Volume Measurement->Standard Drug Carrageenan Injection Carrageenan Injection Vehicle (Control)->Carrageenan Injection Test Compound->Carrageenan Injection Standard Drug->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculation of % Inhibition Calculation of % Inhibition Paw Volume Measurement (hourly)->Calculation of % Inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Experimental Workflow for In-Vitro Cytokine Release Assay

G Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treatment with Test Compound Pre-treatment with Test Compound Seed RAW 264.7 Cells->Pre-treatment with Test Compound LPS Stimulation LPS Stimulation Pre-treatment with Test Compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Collect Supernatant Collect Supernatant Incubation (24h)->Collect Supernatant ELISA for TNF-α and IL-6 ELISA for TNF-α and IL-6 Collect Supernatant->ELISA for TNF-α and IL-6 Data Analysis (% Inhibition) Data Analysis (% Inhibition) ELISA for TNF-α and IL-6->Data Analysis (% Inhibition)

Caption: Workflow for measuring cytokine release from macrophages.

References

A Head-to-Head Comparison of Isoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. This guide provides a comprehensive, data-driven comparison of the most prevalent methods for isoxazole synthesis, offering insights into their mechanisms, quantitative performance, and practical applications. We present a head-to-head analysis of the classical condensation of β-dicarbonyl compounds and the versatile 1,3-dipolar cycloaddition, supported by experimental protocols and comparative data to inform your synthetic strategy.

Introduction to Isoxazole Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in numerous FDA-approved drugs and biologically active compounds, owing to its ability to participate in various non-covalent interactions and its metabolic stability. The two primary strategies for constructing the isoxazole core are the condensation of a three-carbon component with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with a two-carbon component (an alkyne or alkene). This guide will delve into the nuances of these methods, providing a comparative analysis to aid in the selection of the optimal synthetic route.

Method 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A foundational method for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. This approach is often referred to as the Claisen isoxazole synthesis. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, followed by cyclization and dehydration to furnish the isoxazole ring.

A significant challenge with unsymmetrical 1,3-diketones is the lack of regioselectivity, often leading to a mixture of isomeric products that can be difficult to separate. To address this, modern variations utilize β-enamino diketones or other activated substrates to direct the initial nucleophilic attack, thereby achieving high regioselectivity.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This protocol details the synthesis of a 3,5-disubstituted isoxazole from a chalcone (an α,β-unsaturated ketone), which serves as a precursor to a 1,3-dicarbonyl system upon reaction with hydroxylamine.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.2 mmol)

  • Ethanol (15 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).

  • Add sodium acetate (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 90-100°C) for 6-10 minutes with a power of 210 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted isoxazole.

Method 2: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors such as aldoximes or primary nitro compounds.

The reaction is a concerted, pericyclic process, which imparts a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. Typically, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol, adapted from a procedure utilizing a deep eutectic solvent (DES), describes a one-pot synthesis of a 3,5-disubstituted isoxazole from an aldehyde and an alkyne.

Materials:

  • Benzaldehyde (2 mmol)

  • Hydroxylamine hydrochloride (2 mmol)

  • Sodium hydroxide (2 mmol)

  • N-chlorosuccinimide (NCS) (3 mmol)

  • Phenylacetylene (2 mmol)

  • Deep Eutectic Solvent (DES) of Choline Chloride (ChCl) and Urea (1:2 molar ratio) (1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and gently heating until a clear, homogeneous liquid forms.

  • Oxime Formation: In a round-bottom flask, dissolve benzaldehyde (2 mmol) in the ChCl:urea DES (1 mL). Add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50°C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add phenylacetylene (2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the 3,5-diphenylisoxazole.

Quantitative Comparison of Synthesis Methods

The choice of synthetic method is often dictated by factors such as reaction time, yield, and conditions. The following tables provide a comparative summary of quantitative data for different isoxazole synthesis methods, including conventional heating, ultrasound irradiation, and microwave-assisted synthesis.

Table 1: Comparison of Conventional Heating, Ultrasound, and Microwave-Assisted Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

AldehydeMethodCatalystTemperature (°C)TimeYield (%)
4-ChlorobenzaldehydeConventionalItaconic Acid1003 h90
4-ChlorobenzaldehydeUltrasoundItaconic Acid5015 min95
BenzaldehydeMicrowaveNone90-1006-10 minHigh
p-DimethylaminobenzaldehydeUltrasoundPyridine5030-45 min96

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis

AldehydeMethodTime (min)Yield (%)
4-ChlorobenzaldehydeUltrasound3092
4-ChlorobenzaldehydeConventional Stirring18085
2-MethoxybenzaldehydeUltrasound3094
2-MethoxybenzaldehydeConventional Stirring18082

Visualizing the Synthetic Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows for the two primary isoxazole synthesis methods.

Condensation of β-Diketones

G cluster_0 Condensation of β-Diketone with Hydroxylamine A β-Diketone C Nucleophilic Attack A->C B Hydroxylamine B->C D Cyclization Intermediate C->D E Dehydration D->E F Isoxazole E->F G Mixture of Regioisomers (if unsymmetrical) F->G G cluster_1 Huisgen 1,3-Dipolar Cycloaddition cluster_2 Nitrile Oxide Generation A Aldoxime B Oxidation (e.g., NCS) A->B C Nitrile Oxide B->C E [3+2] Cycloaddition C->E D Alkyne D->E F Isoxazole E->F

A Comparative Analysis of Isoxazole Derivatives as Promising Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Isoxazole derivatives have emerged as a versatile and promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antibacterial potential. This guide provides a comparative overview of the antibacterial efficacy of various isoxazole derivative libraries, supported by experimental data and detailed methodologies to aid in the development of new and effective antibacterial therapies.

The isoxazole scaffold is a key feature in several clinically used drugs and a popular framework in the design of new therapeutic agents.[1] Its unique chemical properties, including the weak nitrogen-oxygen bond, allow for diverse functionalization, leading to a wide array of derivatives with varied biological activities.[1] These compounds can exhibit either bactericidal effects, killing bacteria by targeting the cell wall or membrane, or bacteriostatic effects, which inhibit bacterial growth by interfering with essential processes like protein synthesis or metabolic pathways.[1][2]

Comparative Antibacterial Activity of Isoxazole Derivatives

The antibacterial efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative isoxazole derivatives against various Gram-positive and Gram-negative bacterial strains, compiled from multiple screening studies.

Table 1: Antibacterial Activity of N3, N5-di(substituted)isoxazole-3,5-diamine Derivatives

Compound IDSubstituent (R)Test OrganismMIC (µg/mL)
178d 4-FluorophenylEscherichia coli117
Staphylococcus aureus100
178e 4-ChlorophenylEscherichia coli110
Staphylococcus aureus95
178f 4-NitrophenylEscherichia coli95
Staphylococcus aureus105
Cloxacillin (Standard) -Escherichia coli120
Staphylococcus aureus100

Data sourced from a study on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives, indicating that compounds with electron-withdrawing groups at the para position of the phenyl ring showed potent activity.[3]

Table 2: Antibacterial Activity of Quinazolinone-Based Isoxazole Derivatives

Compound IDSubstituentTest OrganismMIC (µM)
4d 4-BromophenylStaphylococcus aureus0.012
Bacillus subtilis0.012
Escherichia coli0.012
Pseudomonas aeruginosa0.012
6d 4-Bromophenyl (Isoxazoline)Staphylococcus aureus0.012
Bacillus subtilis0.012
Escherichia coli0.012
Pseudomonas aeruginosa0.012
Ampicillin (Standard) -Various Bacteria-

This study highlights the potent broad-spectrum activity of 4-bromosubstituted quinazolinone-based isoxazole and isoxazoline derivatives.[4]

Table 3: Antibacterial Activity of Acridone-Isoxazole Derivatives

Compound IDSubstituent on IsoxazoleTest OrganismMIC (µg/mL)
4a PhenylEscherichia coli16.88
4e para-NitrophenylEscherichia coli19.01
Chloramphenicol (Standard) -Escherichia coli22.41

This research demonstrated that novel isoxazoles synthesized from acridone exhibited moderate to good antibacterial activity, with some compounds surpassing the efficacy of the standard drug chloramphenicol.[5]

Experimental Protocols for Antibacterial Screening

The following are detailed methodologies for key experiments commonly employed in the screening of isoxazole derivatives for antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Materials:

    • Test Compounds: Dissolve isoxazole derivatives in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions of a known concentration (e.g., 10 mg/mL).[2] Ensure the final solvent concentration in the assay does not affect microbial growth.[2]

    • Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria.[2]

    • Microbial Culture: Prepare an overnight culture of the test bacteria in MHB.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[2]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Assay Procedure:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[2]

    • Add 100 µL of the diluted microbial suspension to each well.[2]

    • Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.[2]

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[2]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]

Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

  • Preparation of Materials:

    • Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.

    • Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.

    • Test Discs: Impregnate sterile filter paper discs with a known concentration of the isoxazole derivative solution.

  • Assay Procedure:

    • Evenly swab the surface of the MHA plate with the bacterial suspension.

    • Place the impregnated discs on the agar surface.

    • Include a standard antibiotic disc as a positive control and a solvent-only disc as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.[6] A larger zone diameter indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening a library of isoxazole derivatives for antibacterial activity.

experimental_workflow cluster_synthesis Compound Library Preparation cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Isoxazole Derivative Library primary_screen Primary Screening (e.g., Disc Diffusion) synthesis->primary_screen Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination Compounds with Inhibitory Activity data_analysis Data Analysis and Structure-Activity Relationship (SAR) mbc_determination->data_analysis MIC & MBC Data hit_id Hit Compound Identification data_analysis->hit_id Analyzed Data

Caption: General workflow for antibacterial screening of isoxazole derivatives.

Potential Mechanisms of Action

While the precise mechanism of action can vary between different isoxazole derivatives, some studies suggest that their antibacterial effects may arise from the inhibition of essential bacterial enzymes. For instance, molecular docking studies have indicated that some isoxazole-acridone hybrids may inhibit DNA topoisomerase, an enzyme crucial for DNA replication, thereby leading to bacterial cell death.[5] Another potential mechanism involves the inhibition of bacterial cell division through the disruption of GTPase activity.[7]

The following diagram illustrates a hypothetical mechanism of action involving enzyme inhibition.

mechanism_of_action isoxazole Isoxazole Derivative inhibition isoxazole->inhibition enzyme Bacterial Enzyme (e.g., DNA Topoisomerase) process Essential Cellular Process (e.g., DNA Replication) enzyme->process effect Bactericidal/Bacteriostatic Effect process->effect

Caption: Hypothetical mechanism of action of isoxazole derivatives.

References

A Comparative Guide to Methyl 5-phenylisoxazole-3-carboxylate Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of anticancer compounds derived from Methyl 5-phenylisoxazole-3-carboxylate. It offers a comparative analysis of their performance against alternative compounds and standard chemotherapeutic agents, supported by experimental data from recent studies.

Executive Summary

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer effects. Derivatives of this compound, particularly carboxamides, have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide will delve into the synthesis, in vitro efficacy, and proposed mechanisms of action of these compounds, providing a direct comparison with the well-established anticancer drug, Doxorubicin.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 5-phenylisoxazole-3-carboxamide derivatives against a panel of human cancer cell lines. These values are compared with Doxorubicin, a standard chemotherapeutic agent.

Table 1: IC50 Values (µM) of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives

CompoundHeLa (Cervical Cancer)Hep3B (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)
2a 0.918.02>100
2d -23 (µg/ml)-
2e -23 (µg/ml)-
Doxorubicin 1.3 (µg/ml)[1]2.238.14 (µg/ml)[1]

Note: Some values for compounds 2d and 2e are reported in µg/ml as per the source publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these isoxazole-based compounds.

Synthesis of 5-phenylisoxazole-3-carboxamide Derivatives

The synthesis of the target carboxamide derivatives typically starts from a this compound precursor. The general synthetic route involves the following steps:

  • Hydrolysis: The methyl ester of 5-phenylisoxazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an alcohol-water mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the pH is adjusted to 3-4 with hydrochloric acid to precipitate the carboxylic acid.

  • Amide Coupling: The resulting 5-phenylisoxazole-3-carboxylic acid is then coupled with a desired amine to form the carboxamide. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride. The acyl chloride is then reacted with the appropriate amine in the presence of a base to yield the final carboxamide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model

In vivo studies are essential to evaluate the therapeutic efficacy of anticancer compounds in a living organism. A typical xenograft model in mice involves the following steps:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: The tumor size is monitored regularly by measuring the length and width with calipers. The tumor volume is calculated using the formula: (length × width^2) / 2.

  • Treatment Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds are administered through a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the treatment period. The antitumor efficacy is assessed by comparing the tumor volume in the treated groups to the control group.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology or biomarker studies).

Mandatory Visualizations

Signaling Pathways

The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->Bax/Bak Promotes Isoxazole Derivatives->Pro-caspase-3 Promotes activation

Proposed mechanism of apoptosis induction by isoxazole derivatives.

VEGFR2_pathway cluster_receptor cluster_downstream cluster_cellular_response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P-VEGFR-2 P-VEGFR-2 VEGFR-2->P-VEGFR-2 Autophosphorylation PLCγ PLCγ P-VEGFR-2->PLCγ PI3K PI3K P-VEGFR-2->PI3K Migration Migration P-VEGFR-2->Migration Permeability Permeability P-VEGFR-2->Permeability PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->P-VEGFR-2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.
Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Material Start Material Synthesis Synthesis Start Material->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Efficacy Evaluation Efficacy Evaluation Xenograft Model->Efficacy Evaluation

General workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. The in vitro data clearly indicates potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting efficacy comparable to or greater than the standard chemotherapeutic agent, Doxorubicin. The proposed mechanisms of action, including the induction of apoptosis and inhibition of the VEGFR-2 signaling pathway, provide a solid foundation for further investigation. Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and safety of these compounds, paving the way for potential clinical development.

References

Safety Operating Guide

Proper Disposal of Methyl 5-phenylisoxazole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe disposal of Methyl 5-phenylisoxazole-3-carboxylate (CAS No. 51677-09-9).

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Ensure adequate ventilation in the handling area to avoid inhalation of any dust or vapors. Avoid direct contact with the substance, and do not eat, drink, or smoke in the vicinity.

Step-by-Step Disposal Procedure:

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal plant.

  • Containerization:

    • Ensure the waste material is stored in its original container or a clearly labeled, compatible, and sealed container.

    • Do not mix with other waste materials to avoid unforeseen chemical reactions.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the CAS number "51677-09-9".

    • Indicate any known hazards on the label.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Keep it away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified and licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Environmental Precautions:

It is crucial to prevent the release of this compound into the environment. Do not allow the product to enter drains, soil, or waterways. In case of a spill, contain the material with an inert absorbent and place it in a suitable container for disposal.

Quantitative Data Summary:

PropertyValue
CAS Number 51677-09-9
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Purity Typically ≥95%
Physical State Solid

Note: This data is for identification and handling purposes and is relevant for the accurate declaration of the waste material.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_legend Legend A Start: Have this compound for Disposal B Is the material in a properly sealed and labeled container? A->B C Seal and label the container with chemical name and CAS number. B->C No D Store in a designated chemical waste area. B->D Yes C->D E Contact licensed hazardous waste disposal company. D->E F Provide SDS and arrange for pickup. E->F G Document the disposal process. F->G H End: Proper Disposal Complete G->H I No J Yes Action Action Decision Point Decision Point Corrective Action Corrective Action Negative Path Negative Path Affirmative Path Affirmative Path

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Methyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Methyl 5-phenylisoxazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related isoxazole derivatives and general laboratory safety principles. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous safety protocols.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times. A face shield should be worn when there is a significant risk of splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and changed regularly.[3]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1] A flame-resistant coat should be considered.[2]
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for certain operations.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[1]

Operational Plan: Handling and Storage

A stringent operational plan is vital for minimizing risks and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All manipulations of this compound, particularly handling the solid form or preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid compound, perform this task within a chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[2] Prevent the formation of dust and aerosols.[2]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • The compound is a combustible solid and should be stored in a cool, dry, and well-ventilated area away from ignition sources.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated, labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[5]

Disposal Procedure:

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[5]

  • All waste containing this compound must be treated as hazardous waste.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]

Experimental Protocol: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction disp_segregate Segregate Waste handle_reaction->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.